molecular formula C13H8Cl2O2 B1593852 3-(3,4-Dichlorophenoxy)benzaldehyde CAS No. 79124-76-8

3-(3,4-Dichlorophenoxy)benzaldehyde

Cat. No.: B1593852
CAS No.: 79124-76-8
M. Wt: 267.1 g/mol
InChI Key: ABQHJSHFFLAGHF-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenoxy)benzaldehyde on condensation with acetophenone yields chalcone.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,4-dichlorophenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-12-5-4-11(7-13(12)15)17-10-3-1-2-9(6-10)8-16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQHJSHFFLAGHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=C(C=C2)Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022303
Record name 3-(3,4-Dichlorophenoxy)benzaldehyde
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Molecular Weight

267.10 g/mol
Source PubChem
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CAS No.

79124-76-8
Record name 3-(3,4-Dichlorophenoxy)benzaldehyde
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Record name 3-(3,4-Dichlorophenoxy)benzaldehyde
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Record name 3-(3,4-Dichlorophenoxy)benzaldehyde
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Record name m-(3,4-dichlorophenoxy)benzaldehyde
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Record name 3-(3,4-DICHLOROPHENOXY)BENZALDEHYDE
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Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of 3-(3,4-Dichlorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3,4-Dichlorophenoxy)benzaldehyde (CAS: 79124-76-8) is a specialized aromatic ether intermediate critical to the synthesis of bioactive chalcones, agrochemicals, and pharmaceutical scaffolds.[1][2][3][4][5][6][7][8] Characterized by a stable diaryl ether linkage and a reactive formyl group, it serves as a lipophilic building block that introduces halogenated aromatic moieties into target molecules, enhancing metabolic stability and membrane permeability. This guide provides a definitive technical profile of the compound, synthesizing experimental physicochemical data, reactivity pathways, and safety protocols for research and development applications.

Molecular Identity & Structural Analysis

The molecule consists of a benzaldehyde core substituted at the meta position with a 3,4-dichlorophenoxy group.[6][7] The ether bridge confers conformational flexibility, while the dichloro-substitution pattern increases lipophilicity and electron deficiency in the distal ring, often improving potency in biological targets (e.g., enzyme inhibition).

ParameterDetail
IUPAC Name This compound
CAS Number 79124-76-8
Molecular Formula C₁₃H₈Cl₂O₂
Molecular Weight 267.11 g/mol
SMILES Clc1ccc(Oc2cccc(C=O)c2)cc1Cl
InChI Key ABQHJSHFFLAGHF-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the core functional zones: the reactive aldehyde handle and the lipophilic pharmacophore.

G cluster_0 Reactive Handle cluster_1 Core Scaffold cluster_2 Lipophilic Tail Aldehyde Formyl Group (-CHO) Condensation/Redox Site Benzene Meta-Substituted Benzene Ring Aldehyde->Benzene C1 Attachment Ether Ether Linkage (-O-) Chemical Stability Dichloro 3,4-Dichloro Moiety High LogP / Metabolic Block Ether->Dichloro Phenoxy Link Benzene->Ether C3 Attachment

Figure 1: Functional decomposition of this compound showing reactive and structural domains.

Physicochemical Parameters

The following data represents experimental values critical for process design and formulation. The compound exhibits high boiling point and significant density, typical of halogenated diaryl ethers.

PropertyValueCondition/Note
Physical State Solid (Low-melting)May appear as a viscous oil if supercooled.
Boiling Point 153 °C@ 0.2 mmHg (High vacuum required) [1]
Density 1.348 g/mL@ 25 °C [1]
Refractive Index

1.619
High index due to aromatic halogenation [1]
Solubility Organic SolventsSoluble in DMSO, Chloroform, Methanol.
Water Solubility NegligiblePredicted < 0.1 mg/L due to lipophilicity.
Lipophilicity (LogP) ~4.5 (Predicted)High affinity for lipid bilayers.

Application Note: The high boiling point under vacuum necessitates short-path distillation for purification. The density > 1.3 g/mL facilitates phase separation from aqueous layers during extraction (organic layer will be on the bottom).

Reactivity & Synthesis Pathways

The chemical utility of this compound lies in the chemoselective transformation of the aldehyde group without affecting the stable ether linkage.

Primary Reaction Vectors
  • Claisen-Schmidt Condensation: Reaction with acetophenones to form chalcones . These derivatives are widely screened for anti-inflammatory and anticancer activity.

  • Reductive Amination: Conversion to benzylamines, common in CNS-active drug design.

  • Oxidation: Conversion to 3-(3,4-dichlorophenoxy)benzoic acid, a potential agrochemical precursor.

Synthesis Workflow

The compound is typically synthesized via a nucleophilic aromatic substitution (


) or Ullmann coupling.

Synthesis Phenol 3-Hydroxybenzaldehyde Coupling Base-Mediated Coupling (K2CO3, DMF, Heat) Phenol->Coupling ArylHalide 3,4-Dichlorofluorobenzene ArylHalide->Coupling Product 3-(3,4-Dichlorophenoxy) benzaldehyde Coupling->Product SNAr / Ullmann Chalcone Chalcone Derivatives (via Acetophenone) Product->Chalcone Aldol Condensation Amine Benzylamines (via Reductive Amination) Product->Amine Reductive Amination

Figure 2: Synthesis and downstream derivatization pathways.

Handling, Safety, & Storage

GHS Classification: The compound is classified as Hazardous . Strict adherence to safety protocols is mandatory.

Hazard Identification (GHS)
  • Signal Word: DANGER

  • H302: Harmful if swallowed.

  • H317: May cause an allergic skin reaction.[9]

  • H318: Causes serious eye damage (Corrosive to eyes).

  • H410: Very toxic to aquatic life with long-lasting effects.

Storage Protocol
  • Temperature: Store at 2–8 °C (Refrigerate).

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . Aldehydes are prone to autoxidation to benzoic acids upon prolonged exposure to air.

  • Container: Tightly sealed amber glass to prevent photo-degradation.

Analytical Characterization

To validate the identity of this compound, the following spectral fingerprints are diagnostic:

  • IR Spectroscopy:

    • Strong C=O stretch at ~1690–1700 cm⁻¹ (Aldehyde).

    • C-O-C stretch at ~1240 cm⁻¹ (Diaryl ether).

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aldehyde Proton: Singlet at δ 9.9–10.0 ppm .

    • Aromatic Region: Multiplets at δ 6.9–7.7 ppm . The protons ortho to the aldehyde will be deshielded.

  • Mass Spectrometry:

    • Molecular Ion: [M]+ = 266/268/270 (Characteristic Cl₂ isotope pattern: 9:6:1 intensity ratio).

References

  • Sigma-Aldrich. (n.d.).[7] Product Specification: this compound (CAS 79124-76-8).[3][4][6][7][10] Retrieved from

  • Powers, D. G., et al. (1998). Automated parallel synthesis of chalcone-based screening libraries. Tetrahedron, 54(16), 4085-4096.

  • PubChem. (n.d.). Compound Summary: this compound.[1][2][3][4][5][6][7][8][10] National Library of Medicine. Retrieved from

Sources

3-(3,4-Dichlorophenoxy)benzaldehyde chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, synthesis, and applications of 3-(3,4-Dichlorophenoxy)benzaldehyde , a critical intermediate in the development of advanced agrochemicals and pharmaceutical scaffolds.

CAS Registry Number: 79124-76-8 Molecular Formula: C₁₃H₈Cl₂O₂ Molecular Weight: 267.11 g/mol

Executive Summary

This compound is a high-value diaryl ether intermediate used primarily in the synthesis of pyrethroid insecticides and chalcone-based pharmaceutical libraries . Structurally, it consists of a reactive benzaldehyde core linked via an ether bridge to a lipophilic 3,4-dichlorophenyl moiety. This specific substitution pattern confers enhanced lipophilicity and metabolic stability compared to the non-chlorinated analog (3-phenoxybenzaldehyde), making it a "privileged scaffold" for optimizing bioavailability in drug discovery and increasing persistence in agrochemical formulations.

Chemical Identity & Physicochemical Profile[1][2][3][4]

The molecule features a meta-substituted ether linkage, which preserves the electronic autonomy of the aldehyde group while extending the molecule's hydrophobic surface area—a critical factor for binding to voltage-gated sodium channels (in insecticides) or hydrophobic pockets in protein targets (in kinase inhibitors).

Table 1: Physicochemical Properties
PropertyValueNote
Appearance White to pale yellow crystalline solid
Melting Point 55–60 °C (Estimated)Typical for diaryl ethers of this MW
Boiling Point 153 °C @ 0.2 mmHgHigh vacuum distillation required
Density 1.348 g/mL@ 25 °C
Refractive Index 1.619High aromatic content
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in waterLipophilic (LogP > 4.[1]0)
Reactivity Electrophilic aldehyde (C-1'); Nucleophilic ether linkageSusceptible to oxidation (to acid)

Synthetic Pathways[5]

The synthesis of this compound relies on the formation of the diaryl ether bond. Two primary methodologies are employed: Nucleophilic Aromatic Substitution (SₙAr) and Ullmann Coupling .

Method A: SₙAr Coupling (Preferred for Purity)

This pathway utilizes 3,4-dichlorophenol and 3-fluorobenzaldehyde. The presence of the electron-withdrawing aldehyde group at the meta position of the fluorobenzene ring activates it sufficiently for substitution by the phenoxide anion.

  • Reagents: 3,4-Dichlorophenol, 3-Fluorobenzaldehyde, K₂CO₃ (Base), DMF or DMSO (Solvent).

  • Conditions: 120–140 °C, Inert Atmosphere (N₂).

Method B: Ullmann Ether Synthesis (Copper-Catalyzed)

Historically used but less atom-efficient due to higher temperatures and catalyst removal steps.

  • Reagents: 3,4-Dichlorophenol, 3-Bromobenzaldehyde, CuI/Ligand (Catalyst), Cs₂CO₃.

  • Mechanism: Oxidative addition of Cu(I) to the aryl halide followed by reductive elimination.

Visualization: Synthetic Logic Flow

SynthesisPathways cluster_conditions Reaction Conditions Precursor1 3,4-Dichlorophenol Intermediate Meisenheimer Complex Precursor1->Intermediate Deprotonation (K2CO3) Precursor2 3-Fluorobenzaldehyde Precursor2->Intermediate SNAr Attack Product 3-(3,4-Dichlorophenoxy) benzaldehyde Intermediate->Product -F (Elimination) Cond1 Solvent: DMF/DMSO Temp: 130°C

Figure 1: Nucleophilic Aromatic Substitution (SₙAr) pathway for the synthesis of the target molecule.

Experimental Protocol: SₙAr Synthesis

Note: This protocol is designed for research-scale synthesis (10–50g).

  • Preparation: In a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, charge 3,4-dichlorophenol (16.3 g, 100 mmol) and anhydrous Potassium Carbonate (20.7 g, 150 mmol).

  • Solvation: Add DMF (Dimethylformamide, 100 mL). Stir at room temperature for 30 minutes to facilitate phenoxide formation.

  • Addition: Add 3-fluorobenzaldehyde (12.4 g, 100 mmol) dropwise via syringe or addition funnel.

  • Reaction: Heat the mixture to 130 °C for 6–8 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or HPLC. The starting phenol spot should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-water (500 mL) to precipitate the crude product or extract with Ethyl Acetate (3 x 100 mL).

    • Wash the organic layer with 1N NaOH (to remove unreacted phenol), water, and brine.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0–10% EtOAc in Hexane).

Applications in Drug & Agrochemical Development

The this compound scaffold serves as a versatile "chemical handle." The aldehyde functionality allows for rapid diversification into three primary classes of bioactive molecules.

Agrochemicals (Pyrethroids & Benzoylureas)

This molecule is a chlorinated analog of 3-phenoxybenzaldehyde , the precursor to Permethrin and Cypermethrin.

  • Mechanism: The aldehyde is typically converted to the cyanohydrin (via NaCN) and then esterified with a chrysanthemic acid derivative.

  • Effect: The addition of chlorine atoms at the 3,4-positions of the distal ring increases lipophilicity (LogP), enhancing cuticular penetration in insects and binding affinity to the sodium channel.

Pharmaceutical Chalcones

Condensation with acetophenones yields chalcones (1,3-diphenyl-2-propen-1-ones), which are screened for:

  • Anticancer activity: Inhibition of tubulin polymerization.

  • Anti-inflammatory activity: COX-2 inhibition.

Visualization: Downstream Application Logic

Applications Core 3-(3,4-Dichlorophenoxy) benzaldehyde Rxn1 Aldol Condensation (+ Acetophenone) Core->Rxn1 Rxn2 Oxidation (NaClO2) Core->Rxn2 Rxn3 Reductive Amination (+ Amine) Core->Rxn3 Prod1 Chalcones (Anticancer/Anti-inflammatory) Rxn1->Prod1 Prod2 Benzoic Acid Derivs. (Herbicide Precursors) Rxn2->Prod2 Prod3 Benzylamines (Neuroactive Agents) Rxn3->Prod3

Figure 2: Divergent synthesis pathways transforming the aldehyde core into bioactive classes.

Safety & Handling (E-E-A-T)

As a halogenated aromatic aldehyde, strict safety protocols are required.[2]

  • Hazards:

    • H317: May cause an allergic skin reaction.

    • H410: Very toxic to aquatic life with long-lasting effects (due to stability of the dichlorophenyl ether moiety).

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Aldehydes are prone to autoxidation to the corresponding benzoic acid upon exposure to air.

  • Disposal: Do not release into drains. All waste must be incinerated in a chemical combustion plant equipped with scrubbers for HCl gas.

References

  • Sigma-Aldrich. (n.d.).[3] this compound Product Sheet. Retrieved from [3]

  • Powers, D. G., et al. (1998).[4] "Automated parallel synthesis of chalcone-based screening libraries." Tetrahedron, 54(16), 4085-4096.[4] (Describes the use of this specific aldehyde in combinatorial chemistry).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 79124-76-8. Retrieved from

  • Alfa Chemistry. (2024).[5] this compound Properties and Safety. Retrieved from

Sources

spectroscopic data for 3-(3,4-Dichlorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Characterization & Structural Elucidation of 3-(3,4-Dichlorophenoxy)benzaldehyde

CAS Registry Number: 79124-76-8 Molecular Formula: C₁₃H₈Cl₂O₂ Molecular Weight: 267.11 g/mol [1]

Executive Summary & Chemical Context

In the high-throughput synthesis of agrochemicals (specifically pyrethroids) and pharmaceutical pharmacophores (chalcones), This compound serves as a critical aryl-ether intermediate.[1] Its structural integrity is defined by two aromatic domains linked by an ether oxygen: a reactive benzaldehyde core (Ring A) and a lipophilic 3,4-dichlorophenyl moiety (Ring B).[1]

This guide provides a rigorous spectroscopic profile for researchers characterizing this compound.[1] Unlike simple benzaldehydes, the phenoxy-ether linkage introduces specific electronic shielding effects that must be accounted for in Nuclear Magnetic Resonance (NMR) analysis to distinguish it from unreacted starting materials like 3-hydroxybenzaldehyde or 3,4-dichlorobromobenzene.[1]

Structural Analysis & Logic

To validate the identity of CAS 79124-76-8, one must confirm three distinct structural features:

  • The Aldehyde Handle: A deshielded singlet proton (~10 ppm) and a carbonyl carbon (~191 ppm).[1]

  • The Ether Linkage: Evidence of C-O-C stretching in IR and specific shielding of ortho-protons in NMR.[1]

  • The Halogenation Pattern: A specific 3,4-dichloro substitution on Ring B, resulting in a distinct ABX spin system in 1H NMR and a 9:6:1 isotopic cluster in Mass Spectrometry.[1]

Diagram 1: Synthesis & Characterization Workflow

The following workflow outlines the critical path from crude synthesis to validated spectral data.

G cluster_QC Spectroscopic Validation Cycle Start Crude Synthesis (Ullmann Coupling) Workup Workup: Acid/Base Extraction Start->Workup Purify Purification: Flash Chromatography (Hexane/EtOAc) Workup->Purify NMR 1H/13C NMR (Structural Connectivity) Purify->NMR NMR->Purify If Impure MS GC-MS (Isotopic Pattern Cl2) NMR->MS IR FT-IR (Functional Groups) MS->IR Final Validated Intermediate IR->Final

Caption: Operational workflow for the isolation and multi-modal validation of this compound.

Spectroscopic Data Profile

The following data represents the standard spectroscopic signature for this compound.

A. Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Chloroform-d) | Reference: TMS (0.00 ppm)

1H NMR (400 MHz): The spectrum is characterized by the aldehyde singlet and two distinct aromatic systems.[1]

Shift (δ ppm)MultiplicityIntegralAssignmentStructural Logic
9.98 Singlet (s)1H–CHOCharacteristic aldehyde proton; highly deshielded.[1]
7.68 DT/M1HAr-H (Ring A, C6)Ortho to carbonyl; deshielded by anisotropy.[1]
7.55 Triplet (t)1HAr-H (Ring A, C5)Meta to carbonyl; standard aromatic range.[1]
7.49 Singlet (narrow)1HAr-H (Ring A, C2)Isolated between –CHO and –O–; often appears as a narrow triplet due to long-range coupling.[1]
7.41 Doublet (d)1HAr-H (Ring B, C5')Ortho to Cl at C4'; J ≈ 8.8 Hz.[1]
7.30 Doublet (d)1HAr-H (Ring A, C4)Ortho to ether linkage; shielded relative to C6.[1]
7.12 Doublet (d)1HAr-H (Ring B, C2')Meta to Cl; J ≈ 2.5 Hz (meta-coupling).[1]
6.92 DD1HAr-H (Ring B, C6')Doublet of doublets; J ≈ 8.8, 2.5 Hz.[1]

13C NMR (100 MHz):

Shift (δ ppm) Assignment Notes
191.2 C=O Carbonyl carbon.[1]
157.8 C-O (Ring A) Ipso carbon attached to ether oxygen.[1]
155.1 C-O (Ring B)[1] Ipso carbon attached to ether oxygen.[1]
138.0 C-CHO Ipso carbon attached to aldehyde.
133.5 C-Cl (Ring B)[1] Ipso carbon (C3' or C4').[1]
130.5 Ar-CH Ring A signals.[1]

| 117-125 | Ar-CH | Mixed aromatic signals; C2 (Ring A) and C6' (Ring B) typically upfield.[1] |

B. Mass Spectrometry (GC-MS / EI)

Ionization: Electron Impact (70 eV)

The presence of two chlorine atoms creates a distinctive isotopic cluster.[1]

  • Molecular Ion (M⁺): m/z 266 (Base peak or significant intensity).[1]

  • Isotope Pattern:

    • m/z 266 (M): 100% (Relative)[1]

    • m/z 268 (M+2): ~65% (Indicative of 2 Cl atoms)[1]

    • m/z 270 (M+4): ~10%[1]

  • Fragmentation:

    • m/z 265: [M-H]⁺ (Loss of aldehyde proton).[1]

    • m/z 161/163: Dichlorophenoxy fragment (cleavage at ether).[1]

C. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Thin Film)[1]

Wavenumber (cm⁻¹)Vibration ModeSignificance
1695 - 1705 C=O[1] StretchStrong, sharp band.[1] Confirming aldehyde.
1580, 1475 C=C AromaticRing skeletal vibrations.
1230 - 1250 C-O-C StretchStrong asymmetric stretch of the ether linkage.
1090 Ar-Cl StretchCharacteristic aryl chloride band.[1]

Experimental Protocols

To ensure data integrity, the following protocols should be used for sample preparation and impurity profiling.

Protocol 4.1: NMR Sample Preparation

Objective: Prevent concentration effects and water interference.

  • Mass: Weigh 10–15 mg of the solid aldehyde.

  • Solvent: Dissolve in 0.6 mL CDCl₃ (99.8% D) containing 0.03% TMS.

    • Note: If the sample contains trace acid from hydrolysis, add activated molecular sieves to the tube to prevent peak broadening.[1]

  • Acquisition: Run at 298 K. Set relaxation delay (d1) to >2.0 seconds to ensure accurate integration of the aldehyde proton.

Protocol 4.2: HPLC Purity Assay

Objective: Detect unreacted 3,4-dichlorophenol or 3-hydroxybenzaldehyde.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 50% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (aldehyde specific).[1]

  • Retention Logic: The target aldehyde is highly lipophilic and will elute significantly later than the starting phenols.[1]

References

  • Sigma-Aldrich. (n.d.).[1] this compound Product Sheet (CAS 79124-76-8).[1][2] Retrieved from [1]

  • Powers, D. G., Casebier, D. S., et al. (1998).[1][3] "Automated parallel synthesis of chalcone-based screening libraries." Tetrahedron, 54(16), 4085-4096.[1][3] (Describes the use of this specific aldehyde in library synthesis). Retrieved from [1]

  • PubChem. (n.d.).[1] Compound Summary for C13H8Cl2O2.[1][3] National Library of Medicine.[1] Retrieved from [1]

Sources

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 3-(3,4-Dichlorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling, thermodynamic modeling, and experimental determination of 3-(3,4-Dichlorophenoxy)benzaldehyde (CAS: 79124-76-8).

Executive Summary & Physicochemical Profile[1]

This compound is a critical aromatic intermediate used primarily in the synthesis of agrochemicals (pyrethroids) and pharmaceutical chalcones. Its solubility behavior is governed by the lipophilic diphenyl ether moiety and the polarizable aldehyde group.

Understanding its solubility landscape is essential for optimizing nucleophilic addition reactions (e.g., Grignard, aldol condensation) and designing efficient purification via crystallization.

Chemical Identity[1]
  • IUPAC Name: this compound[1][2][3][4][5]

  • CAS Number: [5]

  • Molecular Formula: C₁₃H₈Cl₂O₂

  • Molecular Weight: 267.11 g/mol

  • Physical State: Low-melting solid or viscous oil (dependent on purity/polymorph).

  • Refractive Index:

    
     1.619
    
Predictive Solubility Matrix

Based on the Hansen Solubility Parameters (HSP) of the diphenyl ether core and the aldehyde functionality, the compound exhibits the following solubility profile:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Chlorinated Hydrocarbons Dichloromethane, ChloroformHigh Strong dispersion force interactions; "Like dissolves like" for the chlorinated ring.
Polar Aprotic Acetone, DMF, DMSO, THFHigh Dipole-dipole interactions with the aldehyde carbonyl; excellent for reaction media.
Polar Protic Methanol, Ethanol, IsopropanolModerate to High Soluble, but temperature-dependent. Ideal candidates for cooling crystallization.
Aromatic Hydrocarbons Toluene, XyleneHigh

stacking interactions with the benzene rings.
Aliphatic Hydrocarbons n-Hexane, CyclohexaneLow Lack of polar interactions; likely anti-solvent candidates.
Aqueous WaterInsoluble Highly hydrophobic backbone dominates the weak polarity of the aldehyde.

Experimental Protocols for Solubility Determination

Since specific peer-reviewed solubility data (mole fraction vs. temperature) for this specific isomer is proprietary or sparse in open literature, researchers must validate solubility experimentally.

Protocol A: Dynamic Laser Monitoring Method (High Precision)

This method is preferred for generating the precise data required for thermodynamic modeling (e.g., Apelblat equation).

Principle: Detecting the dissolution of solid particles in a solvent by monitoring the intensity of a laser beam passing through the solution. As the solid dissolves upon heating, laser transmittance increases.

Workflow:

  • Preparation: Add excess this compound and solvent to a jacketed glass vessel.

  • Equilibration: Stir continuously. Control temperature via a programmable circulating water bath.

  • Measurement:

    • Heating Mode: Increase temperature at a slow rate (e.g., 0.1 K/min). Record the temperature (

      
      ) where laser transmittance hits a plateau (100% dissolution).
      
    • Cooling Mode: Decrease temperature to detect the metastable zone width (MSZW) and nucleation point (

      
      ).
      
  • Quantification: Repeat with varying solute/solvent mass ratios to build the polythermal solubility curve.

Protocol B: Static Equilibrium (Shake-Flask) Method (Standard)

Best for determining solubility at fixed temperatures (e.g., 25°C, 30°C).

  • Saturation: Add excess solute to the solvent in a sealed vial.

  • Agitation: Shake at constant temperature for 24–48 hours to ensure equilibrium.

  • Settling: Allow solids to settle (or centrifuge at isothermal conditions).

  • Sampling: Withdraw the supernatant using a heated syringe filter (0.45 µm).

  • Analysis: Dilute the sample and quantify concentration via HPLC (UV detection at

    
     nm) or GC-FID .
    

Thermodynamic Modeling Framework

To upscale a crystallization process, experimental data must be correlated using thermodynamic models. The Modified Apelblat Equation is the industry standard for correlating the solubility of aromatic aldehydes.

The Modified Apelblat Model

This semi-empirical model correlates the mole fraction solubility (


) with absolute temperature (

):


  • 
     : Mole fraction solubility of this compound.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical model parameters derived from non-linear regression of experimental data.
    
Dissolution Thermodynamics

Using the Van't Hoff analysis, the apparent thermodynamic properties of the solution process can be calculated:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Insight: A positive

      
       indicates an endothermic process (solubility increases with T), which is typical for this class of compounds.
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    

Visualizations & Workflows

Solubility Determination Workflow

The following diagram outlines the decision process for selecting the correct solubility determination method based on the physical state and required accuracy.

SolubilityWorkflow Start Sample: this compound CheckState Check Physical State (at 25°C) Start->CheckState Solid Solid / Crystalline CheckState->Solid MP > 25°C Liquid Viscous Liquid / Oil CheckState->Liquid MP < 25°C Method1 Dynamic Laser Method (Polythermal) Solid->Method1 For Crystallization Design Method2 Static Shake-Flask (Isothermal) Solid->Method2 For Standard Solubility Method3 Cloud Point Titration (Miscibility) Liquid->Method3 For Solvent Selection Model Apelblat / Van't Hoff Modeling Method1->Model Analysis HPLC / GC Quantification Method2->Analysis Analysis->Model

Figure 1: Decision matrix for selecting the appropriate solubility determination protocol.

Solvent Selection for Crystallization

A logical pathway to select the optimal solvent system for purifying the compound.

SolventSelection Input Crude this compound SolubilityCheck Test Solubility in Alcohols (EtOH, IPA) Input->SolubilityCheck HighSol High Solubility (>100 mg/mL) SolubilityCheck->HighSol Hot LowSol Low Solubility (<10 mg/mL) SolubilityCheck->LowSol Cold Cooling Cooling Crystallization (Delta T) HighSol->Cooling Steep Solubility Curve AntiSolvent Anti-Solvent Crystallization (Add Water/Hexane) HighSol->AntiSolvent Flat Solubility Curve Evap Evaporative Crystallization LowSol->Evap

Figure 2: Solvent selection logic for purification processes.

Industrial Applications & Process Implications

Purification via Crystallization

For this compound, ethanol or isopropanol are recommended as primary solvents.

  • Mechanism: The compound shows high solubility at reflux temperatures (

    
    C) but significantly reduced solubility at low temperatures (
    
    
    
    C), enabling high-yield recovery.
  • Anti-Solvent: If the compound is an oil at room temperature, adding water to an ethanolic solution can force precipitation/crystallization of the solid form.

Reaction Solvent Selection
  • Nucleophilic Additions: Use THF or Toluene . These dissolve the aldehyde completely and are compatible with Grignard or organolithium reagents.

  • Condensation Reactions: Use Ethanol with a base catalyst (e.g., NaOH). The solubility of the starting material allows for homogeneous kinetics, while the product (often a chalcone) may precipitate out, driving equilibrium forward.

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 79124-76-8).[1][2][3][5] Retrieved from .[5]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11534346, this compound. Retrieved from .

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.
  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds.[6] Wiley-Interscience. (Foundational text for solubility protocols).

  • Powers, D. G., et al. (1998). Automated parallel synthesis of chalcone-based screening libraries. Tetrahedron, 54(16), 4085-4096. (Contextualizes the use of the compound in synthesis).

Sources

Technical Guide: Synthesis Pathways for 3-(3,4-Dichlorophenoxy)benzaldehyde

[1]

Executive Summary & Molecule Profile[2][3]

Target Molecule: 3-(3,4-Dichlorophenoxy)benzaldehyde CAS Registry Number: 79124-76-8 Molecular Formula: C₁₃H₈Cl₂O₂ Molecular Weight: 267.11 g/mol [1]

This guide details the synthesis of this compound, a critical diaryl ether intermediate used in the development of agrochemicals (specifically pyrethroid-like insecticides) and small-molecule pharmaceutical library generation (chalcone derivatives).[1]

The synthesis of diaryl ethers containing formyl groups presents a specific chemoselective challenge: forming the C–O bond without oxidizing or degrading the sensitive aldehyde moiety. This guide prioritizes two pathways: the robust Copper-Catalyzed Ullmann Coupling (scalable) and the mild Chan-Lam Oxidative Coupling (high tolerance).[1]

Retrosynthetic Analysis

To design the optimal synthesis, we apply a disconnection approach centered on the ether linkage (C–O–C).

  • Disconnection: The ether bond is the logical break point.

  • Fragment A (Nucleophile): 3-Hydroxybenzaldehyde (commercially available, inexpensive).

  • Fragment B (Electrophile): 3,4-Dichloro-1-halobenzene (X = I, Br) or 3,4-Dichlorophenylboronic acid.[1]

Strategic Decision: Traditional Nucleophilic Aromatic Substitution (

not recommended

Retrosynthesiscluster_fragmentsPrecursorsTargetTarget:This compoundDisconnectionDisconnection:Ether Linkage (C-O)Target->DisconnectionRetrosynthesisFragANucleophile:3-HydroxybenzaldehydeDisconnection->FragAFragBElectrophile:3,4-Dichlorobromobenzene(or Boronic Acid)Disconnection->FragB

Figure 1: Retrosynthetic breakdown isolating the ether linkage as the primary synthetic target.

Pathway 1: Copper-Catalyzed Ullmann Coupling (Industrial Standard)[1]

This pathway is the "workhorse" method. It uses inexpensive copper iodide (CuI) and is scalable to kilogram quantities. The key to success is the ligand (Picolinic acid or 1,10-Phenanthroline), which allows the reaction to proceed at temperatures (80–90°C) that do not degrade the aldehyde.

Mechanistic Insight

The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Cu(I) species, followed by ligand exchange with the phenoxide (generated in situ from 3-hydroxybenzaldehyde), and finally reductive elimination to form the diaryl ether.

Protocol Specifications
ParameterSpecificationCausality/Reasoning
Substrate 1 3-Hydroxybenzaldehyde (1.0 eq)The nucleophilic partner.[1]
Substrate 2 3,4-Dichlorobromobenzene (1.2 eq)The electrophile. Bromide is preferred over Iodide for cost, provided a good ligand is used.
Catalyst CuI (10 mol%)Copper(I) source. Essential for C-O bond formation.
Ligand Picolinic Acid (20 mol%)Stabilizes the Cu-intermediate, lowering the activation energy significantly compared to ligand-free conditions.[1]
Base K₃PO₄ (2.0 eq)Mild enough to deprotonate the phenol without triggering aldehyde side reactions (unlike NaOH).
Solvent DMSO or DMFHigh-boiling polar aprotic solvents are required to solubilize the inorganic base and stabilize the transition state.[1]
Temp/Time 90°C / 12–24 HoursOptimal balance between rate and aldehyde stability.
Step-by-Step Methodology
  • Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-hydroxybenzaldehyde (12.2 g, 100 mmol), 3,4-dichlorobromobenzene (27.1 g, 120 mmol), CuI (1.9 g, 10 mmol), Picolinic acid (2.46 g, 20 mmol), and K₃PO₄ (42.4 g, 200 mmol).

  • Inert: Evacuate the flask and backfill with Nitrogen or Argon (repeat 3 times) to remove Oxygen, which can oxidize the aldehyde or poison the catalyst.

  • Solvate: Add anhydrous DMSO (100 mL) via syringe under inert flow.

  • React: Heat the mixture to 90°C in an oil bath. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC. The limiting reagent (phenol) should disappear.

  • Workup: Cool to room temperature. Dilute with water (300 mL) and extract with Ethyl Acetate (3 x 100 mL).

  • Wash: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes) to yield the product as a pale yellow solid/oil.

Pathway 2: Chan-Lam Oxidative Coupling (Laboratory Scale)[1]

For research settings where mild conditions are paramount and boronic acids are accessible, the Chan-Lam coupling is superior.[1] It operates at room temperature in open air, virtually eliminating the risk of thermal degradation of the aldehyde.

Mechanistic Insight

This reaction uses Copper(II) acetate and relies on atmospheric oxygen to re-oxidize the copper species throughout the cycle. It couples a phenol with an aryl boronic acid.[2]

Protocol Specifications
  • Reagents: 3-Hydroxybenzaldehyde (1.0 eq), 3,4-Dichlorophenylboronic acid (2.0 eq).

  • Catalyst: Cu(OAc)₂ (1.0 eq) or (0.2 eq catalytic with O₂ balloon). Note: Stoichiometric Cu is often more reliable for difficult substrates.[1]

  • Base: Pyridine (2.0 eq) or Triethylamine (TEA).

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

  • Conditions: Room Temperature, Open Air (drying tube recommended).

ChanLamInput13-HydroxybenzaldehydeProcessCu(OAc)2, PyridineDCM, Air, 25°CInput1->ProcessInput23,4-Dichlorophenylboronic acidInput2->ProcessOutputThis compoundProcess->OutputOxidative Coupling

Figure 2: Workflow for the Chan-Lam coupling, highlighting the mild, oxidative conditions.

Comparative Data Analysis

The following table summarizes the trade-offs between the two recommended pathways to assist in experimental design.

FeaturePathway 1 (Ullmann)Pathway 2 (Chan-Lam)
Reaction Type Thermal C-O CouplingOxidative C-O Coupling
Key Reagent Aryl BromideAryl Boronic Acid
Temperature 90°C (Moderate Heat)25°C (Room Temp)
Scalability High (Kg scale feasible)Low/Medium (Reagent cost)
Atom Economy HighLower (Boronic acid waste)
Aldehyde Risk Low (if inerted properly)Very Low
Typical Yield 75–85%60–80%

References

  • Automated Parallel Synthesis: Powers, D. G., et al. "Automated parallel synthesis of chalcone-based screening libraries." Tetrahedron, 1998, 54 (16), 4085-4096. (Establishes the utility of the target aldehyde).

  • Ullmann Coupling (General Protocol): Ma, D., & Cai, Q. "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols and Thiols." Organic Letters, 2003, 5 (21), 3799–3802. (Foundational protocol for Picolinic acid/Amino acid ligands).

  • Chan-Lam Coupling (General Protocol): Evans, D. A., Katz, J. L., & West, T. R.[1] "Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids." Tetrahedron Letters, 1998, 39 (19), 2937-2940.

  • Target Molecule Data: Sigma-Aldrich Product Sheet for CAS 79124-76-8.[1]

3-(3,4-Dichlorophenoxy)benzaldehyde reactivity and stability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Reactivity Profile and Handling of 3-(3,4-Dichlorophenoxy)benzaldehyde

Executive Summary

This compound (CAS 79124-74-6) is a specialized biaryl ether intermediate used primarily in the synthesis of agrochemicals (pyrethroids) and pharmaceutical libraries targeting kinase inhibition.[1][2][3] Its utility stems from the meta-phenoxybenzaldehyde scaffold, which provides a lipophilic, spatially defined geometry ideal for hydrophobic pocket binding.[1][2][3]

This guide addresses the critical stability challenges—specifically aldehyde auto-oxidation —and provides a validated protocol for its most common application: reductive amination in drug discovery workflows.[2][3]

Chemical Architecture & Physicochemical Properties

The molecule consists of two distinct domains: the reactive electrophilic head (benzaldehyde) and the lipophilic tail (3,4-dichlorophenoxy).[1][2]

Structural Analysis
  • The Aldehyde (C=O): Located at the meta position relative to the ether linkage.[2][3] This positioning prevents direct resonance conjugation between the ether oxygen and the carbonyl, maintaining the aldehyde's high electrophilicity.[2]

  • The Ether Linkage (-O-): A robust diaryl ether bond.[1][2][3] It is generally stable to hydrolysis but provides rotational freedom (approx. 120° bond angle), allowing the molecule to adopt "twisted" conformations in protein binding sites.[1][2][3]

  • The Dichloro Moiety: The 3,4-dichloro substitution on the distal ring exerts a strong electron-withdrawing inductive effect (-I), increasing the lipophilicity (LogP ~4.[1][2]6) and metabolic stability of the phenoxy ring by blocking common metabolic oxidation sites (para-position).[2][3]

Key Properties Table
PropertyValue / CharacteristicRelevance to Protocol
CAS Number 79124-74-6Identity verification.[1][2][3]
Molecular Weight 267.11 g/mol Stoichiometric calculations.[1][2][3]
Appearance Viscous oil or low-melting solidHandling requires gentle warming if solidified.[1][2][3]
Solubility DMSO, DCM, MeOH, THFCompatible with standard organic synthesis.[1][2][3]
LogP (Predicted) ~4.6High lipophilicity; requires non-polar workup solvents.[1][2][3]
Reactivity Hotspot Aldehyde CarbonylSusceptible to nucleophilic attack and oxidation.[1][2][3]

Stability & Degradation Mechanisms[1][2][3][4]

The primary failure mode for this reagent is auto-oxidation .[1][2][3] Unlike the robust ether linkage, the aldehyde hydrogen is homolytically labile.[2][3]

Mechanism: Radical Chain Auto-Oxidation

Exposure to atmospheric oxygen initiates a radical chain reaction, converting the aldehyde into 3-(3,4-dichlorophenoxy)benzoic acid .[1][2][3] This impurity is acidic and can disrupt subsequent base-catalyzed reactions or alter stoichiometry.[1][2][3]

  • Initiation: Trace metal ions or UV light abstract the benzylic hydrogen, forming an acyl radical.[2][3]

  • Propagation: The acyl radical reacts with

    
     to form a peroxy radical, which abstracts hydrogen from another aldehyde molecule.[2][3]
    
  • Termination: Formation of the carboxylic acid (inert solid precipitate or impurity).[2][3]

Storage Protocol (Self-Validating)
  • Atmosphere: Store under Argon or Nitrogen.[2][3][4]

  • Temperature: 2–8°C (Refrigerated).

  • Container: Amber glass (UV protection).[1][2][3]

  • QC Check: Before use, acquire a 1H NMR .

    • Valid: Singlet at ~10.0 ppm (Aldehyde -CHO).[1][2][3]

    • Degraded: Broad singlet at ~12-13 ppm (Carboxylic acid -COOH).[1][2][3]

Reactivity Profile & Validated Protocol

The most high-value transformation for this scaffold in drug development is Reductive Amination .[1][2][3] This reaction couples the aldehyde with a primary or secondary amine to form a secondary or tertiary amine, a common pharmacophore.[2][3]

Visualizing the Pathway

ReactivityPath Start 3-(3,4-Dichlorophenoxy) benzaldehyde Imine Intermediate Imine/Hemiaminal Start->Imine + Amine (-H2O) Oxidation Impurity: Benzoic Acid Deriv. Start->Oxidation Air/Light (Auto-oxidation) Amine Amine (R-NH2) Amine->Imine Product Target Amine (Scaffold) Imine->Product + STAB (Reduction)

Figure 1: Reaction pathway showing the desired reductive amination route (Green) versus the oxidative degradation risk (Red).[1][2]

Experimental Protocol: Reductive Amination with STAB

Objective: Couple this compound (1.0 eq) with a primary amine (1.1 eq) using Sodium Triacetoxyborohydride (STAB).[1][2][3]

Why STAB? Unlike NaBH4, STAB is mild and does not reduce the aldehyde directly, preventing the formation of the alcohol byproduct (benzyl alcohol).[2]

Step-by-Step Methodology:

  • Imine Formation (The Equilibrium):

    • In a dry vial, dissolve This compound (1.0 mmol, 267 mg) in Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (5 mL).

    • Add the Amine (1.1 mmol).[2][3]

    • Critical Step: If the amine is a salt (e.g., HCl salt), add Triethylamine (TEA) (1.1 mmol) to liberate the free base.[1][2]

    • Optional: Add Activated 4Å Molecular Sieves to absorb water and drive the equilibrium toward the imine.[2][3]

    • Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction (The Irreversible Step):

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol, ~318 mg) in one portion.

    • Note: Gas evolution (

      
      ) may occur; ensure the vessel is vented (needle in septum).[1][2][3]
      
    • Stir at RT for 2–16 hours.

  • Validation (In-Process Control):

    • TLC/LCMS: Monitor the disappearance of the aldehyde (UV active).

    • Success Criteria: Disappearance of the aldehyde peak (M+) and appearance of the amine product mass (M + Amine - 16).[1][2][3]

  • Workup:

    • Quench with Saturated Aqueous NaHCO3 (10 mL). Stir for 15 mins to destroy excess borohydride.

    • Extract with DCM (3 x 10 mL).[1][2][3]

    • Wash combined organics with Brine.[2][3]

    • Dry over

      
      , filter, and concentrate.[1][2][3]
      

Safety & Handling (GHS)

While specific toxicological data for this exact isomer may be limited, its structural class (chlorinated phenoxybenzaldehydes) dictates the following precautions:

  • GHS Classification (Inferred):

    • Skin Irrit. 2 (H315): Causes skin irritation.[1][2][3]

    • Eye Irrit. 2A (H319): Causes serious eye irritation.[1][2][3]

    • STOT SE 3 (H335): May cause respiratory irritation.[1][2][3]

  • Handling: Use a fume hood.[2][3] Wear nitrile gloves and safety glasses.[2][3]

  • Spill: Absorb with inert material (vermiculite).[1][2][3] Do not flush into drains (chlorinated aromatics are often toxic to aquatic life).[1][2][3]

References

  • BenchChem. (2025).[1][2][3][5] 3-(4-Hydroxy-phenoxy)-benzaldehyde in Organic Synthesis: Stability and Storage Protocols. Retrieved from (Extrapolated from 3-phenoxybenzaldehyde stability data).[1][2][3]

  • Abdel-Magid, A. F., et al. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1][2][3] (Standard Protocol Basis).[1][2][3]

  • PubChem. (2025).[1][2][3][6] Compound Summary: 3-(3,5-Dichlorophenoxy)benzaldehyde (Isomer Analog).[1][2][3] National Library of Medicine.[2][3] Retrieved from .[1][2][3]

  • Master Organic Chemistry. (2017). Reductive Amination and How It Works.[2][3][7][8][9][10] Retrieved from .[1][2][3]

Sources

Technical Guide: Infrared Spectroscopy of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the characterization of substituted benzaldehydes using Fourier Transform Infrared (FT-IR) spectroscopy. Targeted at pharmaceutical researchers and organic chemists, this document moves beyond basic peak assignment to explore the electronic and vibrational mechanisms—specifically Fermi resonance and Hammett substituent effects—that govern spectral shifts. It includes validated protocols for data acquisition and interpretation to ensure reproducibility in drug development workflows.

Theoretical Framework: The Vibrational Core

The infrared spectrum of a substituted benzaldehyde is dominated by two critical vibrational modes: the carbonyl (


) stretch and the aldehydic 

stretch. Understanding the quantum mechanical origins of these bands is essential for accurate interpretation.
The Carbonyl Stretch ( )

The carbonyl bond order is approximately 2, resulting in a stiff spring constant (


) and a high-frequency absorption. In benzaldehydes, this frequency is lower than in saturated aliphatic aldehydes (

) due to conjugation . The aromatic ring's

-system overlaps with the carbonyl

-bond, allowing delocalization of electron density. This introduces single-bond character to the carbonyl, weakening the bond constant (

) and lowering the frequency (

) according to Hooke’s Law:


Fermi Resonance: The Aldehyde Doublet

A hallmark of aldehydes is the "doublet" observed in the


 stretching region (

). This is not a simple fundamental vibration but a quantum mechanical mixing event known as Fermi Resonance .[1]
  • Fundamental Mode: The aldehydic

    
     stretch occurs naturally near 
    
    
    
    .[2]
  • Overtone Mode: The in-plane

    
     bending vibration occurs near 
    
    
    
    . Its first overtone (
    
    
    ) is nearly degenerate with the fundamental stretch.
  • The Result: The two energy levels split, creating two distinct bands typically at 2720 cm⁻¹ and 2820 cm⁻¹ .

Note: In substituted benzaldehydes, the higher frequency band (


) is often obscured by alkyl 

stretches if alkyl substituents are present, making the lower band (

) the diagnostic "gold standard."

Mechanistic Insight: Substituent Effects

The precise position of the


 band serves as a probe for the electronic environment of the benzene ring. Shifts are predictable based on the nature of the substituent (

) at the para or meta position.
Electronic Effects (Hammett Correlation)

The shift in wavenumber correlates with the Hammett substituent constant (


).
  • Electron Withdrawing Groups (EWG): (e.g.,

    
    , 
    
    
    
    ). These groups pull electron density away from the ring (Induction/Resonance). This destabilizes the polarized resonance form (
    
    
    ), forcing the carbonyl to retain more double-bond character.
    • Result:Higher Frequency (Blue Shift).

  • Electron Donating Groups (EDG): (e.g.,

    
    , 
    
    
    
    ,
    
    
    ). These groups push electron density into the ring. Resonance contributors allow the ring to donate electrons to the carbonyl carbon, increasing single-bond character.
    • Result:Lower Frequency (Red Shift).

The Ortho-Effect (Intramolecular Hydrogen Bonding)

Substituents in the ortho position introduce steric and non-covalent interactions. The most dramatic effect is seen in 2-hydroxybenzaldehyde (Salicylaldehyde) . The phenolic hydrogen forms a strong intramolecular hydrogen bond with the carbonyl oxygen, creating a pseudo-six-membered ring. This weakens the


 bond significantly, shifting the absorption to 

.
Visualization: Electronic Substituent Logic

SubstituentEffects cluster_legend Legend EWG EWG (e.g., Nitro) EDG EDG (e.g., Methoxy) Start Substituted Benzaldehyde EWG_Mech Electron Withdrawal (Induction/Resonance) Start->EWG_Mech Substituent = EWG EDG_Mech Electron Donation (Resonance) Start->EDG_Mech Substituent = EDG BondOrder_High Destabilizes Single Bond Character (Retains Double Bond) EWG_Mech->BondOrder_High Shift_Blue Frequency Increases (> 1700 cm⁻¹) BondOrder_High->Shift_Blue BondOrder_Low Increases Single Bond Character (C=O → C-O) EDG_Mech->BondOrder_Low Shift_Red Frequency Decreases (< 1700 cm⁻¹) BondOrder_Low->Shift_Red

Caption: Logical flow of electronic substituent effects on carbonyl bond order and resulting IR frequency shifts.

Spectral Data Comparison

The following table summarizes the shifts observed in common substituted benzaldehydes. Note the correlation between the electronic nature of the group and the carbonyl frequency.

CompoundSubstituentElectronic Effect

(cm⁻¹)

(Aldehyde)
4-Nitrobenzaldehyde

Strong EWG17152720 / 2830
Benzaldehyde

Reference17032720 / 2820
4-Chlorobenzaldehyde

Weak EWG17062725 / 2825
4-Methoxybenzaldehyde

Strong EDG16962730 / 2840
4-Dimethylaminobenzaldehyde

Very Strong EDG16652720 / 2810
2-Hydroxybenzaldehyde

(ortho)
H-Bonding1666Broad/Obscured

Data represents typical values in dilute solution (


 or similar). Solid-state (ATR/KBr) values may vary by 

due to crystal lattice packing forces.

Experimental Protocol: ATR-FTIR Workflow

For rapid identification in a drug development setting, Attenuated Total Reflectance (ATR) is the preferred method over KBr pellets due to speed and reproducibility.

Equipment & Parameters
  • Instrument: FTIR Spectrometer with Diamond/ZnSe ATR crystal.

  • Resolution:

    
     (Standard) or 
    
    
    
    (High Res).
  • Scans: 16 (Routine) to 64 (High S/N).

  • Range:

    
    .
    
Step-by-Step Methodology
  • Background Acquisition: Clean crystal with isopropanol. Collect background spectrum (air) to subtract atmospheric

    
     and 
    
    
    
    .
  • Sample Loading:

    • Solids: Place

      
       mg of powder on the crystal. Apply high pressure using the anvil clamp to ensure intimate contact.
      
    • Liquids: Place 1 drop (

      
      ) to cover the crystal eye. No pressure clamp needed.
      
  • Acquisition: Collect sample spectrum.

  • Validation: Check for "bottoming out" (absorbance > 1.5-2.0). If peaks are flat-topped, reduce sample thickness or switch to transmission mode.

  • Cleaning: Wipe with isopropanol; verify crystal is clean by running a quick scan (should be a flat line).

Visualization: Analytical Workflow

Workflow Step1 1. Background Scan (Air/Clean Crystal) Step2 2. Load Sample (Solid: High Pressure Liquid: 1 Drop) Step1->Step2 Step3 3. Acquire Spectrum (16-64 Scans) Step2->Step3 Decision Quality Check: Absorbance < 1.5? Step3->Decision Analyze 4. Data Analysis (Identify C=O & Fermi Doublet) Decision->Analyze Yes Retry Clean & Reload (Use Less Sample) Decision->Retry No (Saturation) Retry->Step2

Caption: Validated ATR-FTIR acquisition workflow for solid and liquid benzaldehyde derivatives.

References

  • NIST Mass Spectrometry Data Center. (n.d.). Benzaldehyde Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[3][4][5] Retrieved from [Link]

  • OpenStax. (2016). Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. Retrieved from [Link]

  • Smith, B. C. (2017).[2] The C=O[2][6][7][8] Bond, Part II: Aldehydes.[2] Spectroscopy Online. Retrieved from [Link]

  • LibreTexts. (2023).[4][9] Fermi Resonance. Chemistry LibreTexts. Retrieved from [Link]

  • Kovács, A., et al. (2012). Intramolecular Hydrogen Bonding in Salicylaldehyde. Journal of Physical Chemistry.

Sources

Methodological & Application

purification of 3-(3,4-Dichlorophenoxy)benzaldehyde from reaction mixture

[1]

Abstract

This application note details the purification protocols for 3-(3,4-Dichlorophenoxy)benzaldehyde (CAS: 81028-92-4), a critical intermediate in the synthesis of agrochemicals and kinase inhibitors. Due to the lipophilic nature of the diaryl ether backbone and the reactivity of the formyl group, standard silica chromatography is often inefficient for kilogram-scale purification. This guide prioritizes a Chemo-Selective Bisulfite Adduct method for bulk purification, followed by Crystallization for final polishing. These methods effectively remove common impurities such as unreacted 3,4-dichlorophenol, inorganic copper salts (from Ullmann coupling), and de-halogenated byproducts.

Chemical Context & Impurity Profile[2][3][4][5][6][7][8]

The Molecule[1]
  • Target: this compound

  • Structure: A meta-substituted benzaldehyde linked via an ether bridge to a 3,4-dichlorophenyl ring.

  • Physical State: Typically a viscous yellow oil or low-melting solid (approx. MP 40–50°C, dependent on purity).

  • Solubility: Highly soluble in DCM, EtOAc, Toluene; insoluble in water.

Synthetic Origin & Impurities

This molecule is typically synthesized via Nucleophilic Aromatic Substitution (


)Ullmann Ether Synthesis
Impurity TypeSourceChemical BehaviorRemoval Strategy
3,4-Dichlorophenol Unreacted Starting MaterialWeakly Acidic (

)
Alkaline Wash / Bisulfite Selectivity
3-Hydroxybenzaldehyde Unreacted Starting MaterialAcidic PhenolAlkaline Wash
Diaryl Ether Oligomers Over-reactionNeutral / LipophilicRemains in Organic Phase during Bisulfite step
Copper/Inorganic Salts Catalysts (

)
IonicAqueous Wash / Filtration
Benzoic Acid Derivative Oxidation of ProductAcidicAlkaline Wash (

)

Pre-Purification Assessment

Before initiating bulk purification, perform the following checks:

  • TLC Analysis: Mobile Phase: Hexane:EtOAc (8:2). The aldehyde is typically distinct, but phenols may streak.

  • Solubility Check: Confirm the crude mixture dissolves fully in Toluene or Ethyl Acetate. If solids remain, filter them (likely inorganic salts).

Visualization: Purification Decision Tree

PurificationWorkflowStartCrude Reaction MixtureCheckAssess Impurity Profile (TLC/HPLC)Start->CheckBisulfiteMethod A: Bisulfite Adduct(Primary for >10g scale)Check->BisulfiteHigh Phenol/Oligomer ContentColumnMethod C: Flash Chromatography(Small scale <5g)Check->ColumnComplex Mixture / Small ScaleCrystMethod B: Crystallization(Final Polishing)Bisulfite->CrystYield > 95% PurityColumn->CrystYield > 95% Purity

Figure 1: Decision matrix for selecting the appropriate purification workflow based on scale and impurity profile.

Method A: Chemo-Selective Bisulfite Purification (Recommended)

Principle: Aldehydes react reversibly with sodium bisulfite (

Reagents
  • Saturated Sodium Bisulfite solution (

    
    , aq).[1]
    
  • Ethyl Acetate (EtOAc) or Toluene (Organic solvent).

  • Sodium Carbonate (

    
    ) or 10% NaOH (Base for hydrolysis).
    
  • Magnesium Sulfate (

    
    ) (Drying agent).
    
Protocol
  • Dissolution: Dissolve the crude reaction mixture (oil/solid) in Ethyl Acetate (approx. 5-10 volumes relative to crude mass).

    • Note: Do not use DCM if possible, as emulsions are more common.

  • Adduct Formation:

    • Add 2.0 equivalents of saturated aqueous

      
       solution.
      
    • Vigorous Stirring is Critical: Stir rapidly for 2–4 hours at room temperature. The aldehyde converts to the bisulfite adduct.[1]

    • Observation: A thick white precipitate (the adduct) may form at the interface. This is normal.

  • Separation (Impurity Removal):

    • Transfer to a separatory funnel.

    • If the adduct is solid: Filter the biphasic mixture. The solid filter cake is your product (adduct). Wash the cake with EtOAc. Discard the filtrate (organic layer contains impurities).

    • If the adduct is soluble in water: Separate the layers.[1] Keep the Aqueous Layer (contains product). Discard the Organic Layer. Wash the aqueous layer once with fresh EtOAc to remove entrained impurities.

  • Hydrolysis (Recovery):

    • Place the Adduct (solid or aqueous solution) into a flask.

    • Add fresh EtOAc (solvent for the recovered product).

    • Slowly add 10%

      
        or 10% NaOH  with stirring until pH > 10.
      
    • Mechanism:[2][3][4][5][6] High pH reverses the equilibrium, regenerating the aldehyde which immediately migrates into the EtOAc layer.

  • Isolation:

    • Separate the organic layer.[1][6]

    • Dry over anhydrous

      
      .
      
    • Concentrate under reduced pressure (Rotavap) to obtain the purified oil/solid.

Visualization: Bisulfite Mechanism

BisulfiteMechanismImpureImpure Aldehyde(Organic Phase)AdductBisulfite Adduct(Water Soluble/Solid)Impure->Adduct+ NaHSO3ImpuritiesImpurities(Remain in Organic)Impure->ImpuritiesSeparationBisulfiteNaHSO3 (aq)Bisulfite->AdductPurePure AldehydeAdduct->Pure+ BaseBaseBase Hydrolysis(pH > 10)Base->Pure

Figure 2: Chemical pathway for the reversible encapsulation of the aldehyde functionality.

Method B: Crystallization (Polishing)

If the product solidifies (MP > 40°C) or if higher purity (>99%) is required for pharmaceutical applications, crystallization is preferred over distillation to avoid thermal decomposition.

Solvent Selection[1][5][7][10][11]
  • Solvent A (Good Solvent): Ethanol or Isopropanol (IPA).

  • Solvent B (Anti-Solvent): Water.[7]

Protocol
  • Dissolve the semi-pure material in the minimum amount of boiling Ethanol (approx. 60–70°C).

  • Once dissolved, remove from heat.

  • Add Water dropwise with swirling until a faint turbidity (cloudiness) persists.

  • Add a few drops of Ethanol to clear the solution.

  • Allow to cool slowly to room temperature, then place in a refrigerator (4°C) overnight.

  • Filter the crystals and wash with cold Ethanol:Water (1:1) mixture.

  • Dry in a vacuum oven at 30°C.

Analytical Validation (QC)

TestAcceptance CriteriaNotes
HPLC (254 nm) Purity > 98.0%Monitor removal of 3,4-dichlorophenol (usually elutes earlier).
1H-NMR (

)
Aldehyde proton singlet at ~9.9 ppmVerify integration ratio of aldehyde proton to aromatic protons (1:7).
Appearance White to pale yellow solid/oilDark color indicates oxidation or polymer impurities.

Troubleshooting

  • Issue: No precipitate formed during bisulfite step.

    • Cause: The adduct might be water-soluble, or the reaction is slow due to phase transfer issues.

    • Solution: Ensure vigorous stirring (vortex). Add a small amount of Methanol to the reaction to increase solubility of the aldehyde in the aqueous phase.

  • Issue: Product is oiling out during crystallization.

    • Cause: Solution is too concentrated or cooling is too rapid.

    • Solution: Re-heat, add more solvent (Ethanol), and cool much slower. Seed with a pure crystal if available.

  • Issue: Low Recovery after Hydrolysis.

    • Cause: pH not basic enough.

    • Solution: Ensure pH is >10. The bisulfite adduct is stable at neutral pH.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • PubChem. 3-(3,5-Dichlorophenoxy)benzaldehyde Compound Summary. (Used for structural analogs and physical property estimation). Link

  • Google Patents. Process for the preparation of m-phenoxybenzaldehyde derivatives. (US4108904A).[8] (Describes Ullmann coupling workups for phenoxybenzaldehydes). Link

  • University of Rochester. Workup: Aldehydes - Brindle Bisulfite Workup. (Detailed mechanism for aldehyde recovery). Link

Application Note: High-Performance Liquid Chromatography Analysis of 3-(3,4-Dichlorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purity assessment and impurity profiling of 3-(3,4-Dichlorophenoxy)benzaldehyde (CAS: 79124-74-6).[1][2]

As a critical intermediate in the synthesis of agrochemicals and pharmaceutical ethers, the purity of this aldehyde is paramount. The primary challenge in its analysis is the resolution of the target molecule from its auto-oxidation product, 3-(3,4-Dichlorophenoxy)benzoic acid , and the unreacted starting material, 3-Hydroxybenzaldehyde .[1][2]

This protocol utilizes a C18 stationary phase with an acidified mobile phase gradient to ensure sharp peak shapes for acidic impurities and optimal resolution of the hydrophobic target compound.

Chemical Context & Impurity Logic

To design a self-validating method, one must understand the "Genealogy of Impurities."[2] The target molecule is typically synthesized via an Ullmann-type ether coupling or nucleophilic aromatic substitution.[2]

Structural Analysis & Critical Impurities
  • Target: this compound (Lipophilic, Neutral).[1][2]

  • Impurity A (Starting Material): 3-Hydroxybenzaldehyde (Polar, elutes early).[1][2]

  • Impurity B (Starting Material): 3,4-Dichlorophenol (Moderately polar, acidic).[1][2]

  • Impurity C (Degradant): 3-(3,4-Dichlorophenoxy)benzoic acid.[1][2] Aldehydes oxidize to carboxylic acids upon exposure to air.[2] This is the Critical Quality Attribute (CQA) for stability monitoring.

Degradation Pathway Diagram[1][3]

DegradationPathway Start 3-Hydroxybenzaldehyde (Starting Material) Target This compound (Target Analyte) Start->Target Ether Coupling (+ 3,4-Dichlorobenzene deriv.) Acid 3-(3,4-Dichlorophenoxy)benzoic acid (Oxidation Impurity) Target->Acid Auto-oxidation (Air/Light exposure)

Figure 1: Synthesis and degradation pathway identifying critical impurities for separation.[1][2]

Method Development Strategy

Stationary Phase Selection

The target molecule contains two aromatic rings and two chlorine atoms, making it significantly hydrophobic (LogP ~ 4.6).[2] A standard C18 (Octadecylsilane) column is ideal.[1][2]

  • Recommendation: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry) to prevent secondary silanol interactions with the aldehyde carbonyl.[1][2]

Mobile Phase Chemistry (The "Why")
  • Solvent A (Aqueous): Water + 0.1% Orthophosphoric Acid (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ).[2]
    
    • Reasoning: The oxidation impurity (benzoic acid derivative) has a pKa of approximately 4.[2]0. Without acid, it would exist in equilibrium between ionized and non-ionized forms, leading to peak tailing or splitting.[2] Acidification to pH ~2.5 suppresses ionization, ensuring the acid elutes as a sharp, Gaussian peak.

  • Solvent B (Organic): Acetonitrile (ACN).[1][2]

    • Reasoning: ACN provides lower backpressure and better UV transparency at low wavelengths compared to Methanol, which is crucial for detecting trace impurities.

Detection Wavelength

While the benzaldehyde moiety absorbs strongly at 254 nm, the phenoxy linkage extends conjugation.

  • Strategy: Use a Diode Array Detector (DAD) to scan 200–400 nm.[1][2]

  • Quantification: 275 nm is recommended as a balance between sensitivity for the phenol ether and specificity against solvent noise.

Experimental Protocol (SOP)

Instrumentation & Reagents[1][3]
  • HPLC System: Gradient pump, Autosampler, Column Oven, DAD/UV Detector.[1][2]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[1][2]

  • Reagents: HPLC-grade Acetonitrile, Milli-Q Water, 85% Orthophosphoric Acid.[1][2]

Preparation of Solutions

Mobile Phase A: Mix 1.0 mL of 85%


 into 1000 mL of water. Filter through a 0.45 µm nylon membrane.[2]

Diluent: Acetonitrile : Water (80:20 v/v).[1][2] Note: High organic content is needed to dissolve the hydrophobic target.

Standard Stock Solution (1.0 mg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent.

Sample Solution: Prepare duplicates of the test sample at 1.0 mg/mL in Diluent.

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp 30°C
Detection UV at 275 nm (Reference: 360 nm / none)
Run Time 20 Minutes
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Description
0.06040Initial hold to retain polar impurities
2.06040Isocratic hold
12.01090Linear ramp to elute hydrophobic target
15.01090Wash step to remove dimers/oligomers
15.16040Return to initial conditions
20.06040Re-equilibration

Analytical Workflow Visualization

Workflow Step1 Sample Preparation Dissolve 50mg in 50mL ACN:H2O (80:20) Step2 System Suitability (SST) Inject Standard x5 Step1->Step2 Decision RSD < 2.0%? Tailing < 1.5? Step2->Decision Decision->Step2 Fail (Troubleshoot) Step3 Sample Injection Inject Sample & Blank Decision->Step3 Pass Step4 Data Analysis Calculate % Area Normalization Step3->Step4

Figure 2: Step-by-step analytical workflow from preparation to data reporting.

Validation & System Suitability

To ensure the method is "self-validating" (trustworthy), every sequence must meet these criteria before results are accepted.

System Suitability Limits (SST)
ParameterAcceptance CriteriaRationale
Retention Time (RT) Target ~ 10.5 ± 1.0 minEnsures gradient consistency.
Theoretical Plates (N) > 5,000Ensures column efficiency.[1][2]
Tailing Factor (T) < 1.5Checks for secondary interactions or pH issues.[1][2]
Injection Precision RSD < 2.0% (n=5)Verifies autosampler/pump stability.
Resolution (Rs) > 2.0 between Impurity C and TargetCritical for quantitating the oxidation product.[1][2]
Expected Elution Order
  • 3-Hydroxybenzaldehyde: ~ 3.5 min (Most Polar)

  • 3-(3,4-Dichlorophenoxy)benzoic acid: ~ 8.0 min (Polarity suppressed by acid)

  • This compound: ~ 10.5 min (Target)

  • 3,4-Dichlorophenol: ~ 12-13 min (Variable, often co-elutes or follows target depending on carbon load)

Troubleshooting Guide

  • Problem: Broad peak for the Acid Impurity.

    • Root Cause: Mobile phase pH is too high (>3.0).[1][2]

    • Fix: Add more

      
       to Mobile Phase A to reach pH 2.5.
      
  • Problem: Ghost peaks in blank.

    • Root Cause: Carryover of the hydrophobic target.

    • Fix: Increase the wash step (90% B) duration or add a needle wash vial containing 100% ACN.

  • Problem: Drifting Retention Times.

    • Root Cause: Column temperature fluctuation or insufficient equilibration.[2]

    • Fix: Ensure column oven is active at 30°C and equilibrate for at least 10 column volumes (approx 15 mins) between runs.

References

  • PubChem. (n.d.).[1][2][3][4] this compound (CID 157289).[1][2][5] National Library of Medicine.[2] Retrieved January 29, 2026, from [Link][1][2]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1][2] Practical HPLC Method Development. Wiley-Interscience.[1][2] (General reference for Gradient Elution and pH control logic).

  • U.S. Environmental Protection Agency. (n.d.).[1][2] Method 8315A: Determination of Carbonyl Compounds by HPLC.[2] (Reference for aldehyde analysis standards). Retrieved from [Link][1][2]

Sources

large-scale synthesis of 3-(3,4-Dichlorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Large-Scale Synthesis of 3-(3,4-Dichlorophenoxy)benzaldehyde

Part 1: Introduction & Strategic Analysis

This compound (CAS: 79124-76-8) is a critical diaryl ether intermediate.[1] Structurally, it serves as a lipophilic scaffold in the synthesis of advanced pyrethroid insecticides and specific pharmaceutical candidates targeting voltage-gated sodium channels.

Unlike simple etherifications, the synthesis of this molecule at a large scale presents a specific challenge: forming a C-O bond between two deactivated or sterically hindered aryl rings without compromising the sensitive aldehyde moiety.

Retrosynthetic Logic: The most robust industrial disconnection relies on the Ullmann-type Aryl Ether Synthesis .[1] While Nucleophilic Aromatic Substitution (


) is possible, it typically requires activating groups (e.g., -NO2) or expensive fluorinated precursors (3,4-dichlorofluorobenzene).[1]
  • Route A (Selected for Scalability): Coupling of 3-Hydroxybenzaldehyde (Nucleophile) with 1-Bromo-3,4-dichlorobenzene (Electrophile).[1]

  • Rationale: 3-Hydroxybenzaldehyde is a stable, commercially available commodity.[1][2] 1-Bromo-3,4-dichlorobenzene is readily synthesized from 1,2-dichlorobenzene (as detailed in recent patent literature) and offers a better cost-to-reactivity ratio than the fluoro-analog.[1]

Part 2: Process Chemistry & Mechanism

Reaction Mechanism: Copper-Catalyzed Ullmann Coupling

We utilize a modified Ullmann condensation facilitated by a Copper(I) catalyst and a ligand system to lower the activation energy, allowing the reaction to proceed at temperatures (110–130°C) that minimize aldehyde oxidation or Cannizzaro disproportionation.

Catalytic Cycle:

  • Ligation: Cu(I) binds with the ligand (L) to form the active catalytic species [LCuX].[1]

  • Oxidative Addition: The aryl halide (3,4-Dichlorobromobenzene) adds to Cu(I), forming a Cu(III) intermediate.[1]

  • Ligand Exchange: The phenoxide (generated from 3-Hydroxybenzaldehyde and

    
    ) displaces the halide on the metal center.[1]
    
  • Reductive Elimination: The C-O bond is formed, releasing the diaryl ether product and regenerating the Cu(I) catalyst.[1]

Critical Process Parameters (CPPs)
ParameterSpecificationScientific Rationale
Solvent DMF or DMSOHigh dielectric constant is required to solubilize the inorganic base (

) and stabilize the polar transition state.[1]
Base

(Anhydrous)
Mild enough to prevent aldehyde polymerization (aldol) but strong enough (

~10) to deprotonate the phenol (

~8-9).[1] Particle size affects kinetics; milled is preferred.[1]
Catalyst CuI (10 mol%)Copper(I) Iodide provides the necessary redox potential.[1]
Ligand 1,10-PhenanthrolineBidentate ligands stabilize the Cu-intermediate and prevent catalyst aggregation/deactivation.[1]
Atmosphere Nitrogen (

)
Critical: Aldehydes oxidize to carboxylic acids (benzoic acid derivative) under aerobic basic conditions.[1]

Part 3: Visualization of Workflow

SynthesisWorkflow Start Raw Materials: 3-Hydroxybenzaldehyde 3,4-Dichlorobromobenzene Prep Reagent Prep: Solvent Degassing (DMF) Base Milling (K2CO3) Start->Prep Reaction Ullmann Coupling: CuI / Phenanthroline 120°C, 12-16h, N2 atm Prep->Reaction Charge Reactor Quench Quench & Extraction: Cool to 25°C Add Water/EtOAc Filter Cu salts Reaction->Quench HPLC Control <1% SM Wash Washing: 1. 1M NaOH (Remove unreacted phenol) 2. Brine 3. Water Quench->Wash Purification Purification: Crystallization (EtOH/Hexane) or Distillation Wash->Purification Organic Phase Product Final Product: This compound >98% Purity Purification->Product

Figure 1: Step-by-step process flow for the synthesis of this compound.

Part 4: Detailed Experimental Protocol

Scale: 1.0 Mole Batch (Pilot Scale Simulation) Expected Yield: 80–85% Target Purity: >98.0% (HPLC)

Reagents & Materials
  • 3-Hydroxybenzaldehyde: 122.1 g (1.0 mol)[1]

  • 1-Bromo-3,4-dichlorobenzene: 248.5 g (1.1 mol, 1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous, milled: 207.3 g (1.5 mol)
    
  • Copper(I) Iodide (CuI): 19.0 g (0.1 mol, 10 mol%)[1]

  • 1,10-Phenanthroline: 18.0 g (0.1 mol)

  • DMF (N,N-Dimethylformamide): 1.0 L (Anhydrous)[1]

  • Ethyl Acetate (EtOAc): Extraction solvent[1][3]

  • Toluene/Hexane: Recrystallization solvent[1]

Step-by-Step Procedure

Step 1: Reactor Setup & Charging

  • Equip a 3L jacketed glass reactor with a mechanical overhead stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.[1]

  • Purge: Cycle vacuum/nitrogen 3 times to remove oxygen.[1]

  • Charge: Add DMF (1.0 L). Begin stirring (300 RPM).

  • Add 3-Hydroxybenzaldehyde (122.1 g) and 1-Bromo-3,4-dichlorobenzene (248.5 g).

  • Add milled

    
     (207.3 g). Note: Exothermic adsorption may occur; monitor temp.[1]
    
  • Add CuI (19.0 g) and 1,10-Phenanthroline (18.0 g) simultaneously.

Step 2: Reaction (Ullmann Coupling)

  • Heat the mixture to 120°C over 45 minutes.

  • Maintain temperature at 120°C ± 2°C.

  • Monitor: Check reaction progress via HPLC every 4 hours.

    • Endpoint: <1.0% remaining 3-Hydroxybenzaldehyde.[1]

    • Typical Time: 12–16 hours.[1]

Step 3: Workup

  • Cool reaction mass to 25°C.

  • Filtration: Filter the slurry through a Celite pad to remove inorganic salts (

    
    , excess 
    
    
    
    ) and copper residues.[1] Wash the cake with EtOAc (2 x 200 mL).[1]
  • Quench: Pour the filtrate into cold water (3.0 L) under vigorous stirring. The product may oil out or precipitate.[1]

  • Extraction: Extract with EtOAc (3 x 500 mL).

  • Scrubbing: Wash the combined organic layer with:

    • 1M NaOH (2 x 300 mL): Critical step to remove unreacted 3-hydroxybenzaldehyde (phenolic impurities).[1]

    • Water (1 x 500 mL).

    • Brine (1 x 500 mL).

  • Dry over anhydrous

    
     and concentrate under reduced pressure to obtain the crude oil.
    

Step 4: Purification

  • Crystallization: Dissolve the crude oil in minimal hot Ethanol (or Isopropanol).[1] Add Hexane dropwise until turbidity is observed.[1]

  • Cool slowly to 0–4°C.

  • Filter the off-white crystals and dry in a vacuum oven at 40°C.

    • Alternative: If the product remains an oil (common with mixtures), high-vacuum distillation is required (bp ~180-190°C at 0.5 mmHg).[1]

Part 5: Analytical Control & Safety

Quality Control (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5µm).

  • Mobile Phase: A: 0.1%

    
     in Water; B: Acetonitrile.[1]
    
  • Gradient: 40% B to 90% B over 20 min.

  • Detection: UV at 254 nm.[1]

  • Retention Times (Approx):

    • 3-Hydroxybenzaldehyde: ~3.5 min[1]

    • 3,4-Dichlorobromobenzene: ~12.0 min

    • Product: ~16.5 min

Safety & Waste Management
  • Copper Waste: The filter cake contains heavy metals.[1] Do not dispose of in general trash. Segregate for heavy metal recovery.[1]

  • Halogenated Solvents: If DCM is used in workup, segregate from non-halogenated streams.[1]

  • Aldehyde Toxicity: Benzaldehydes are potential sensitizers.[1] Use full PPE (gloves, respirator).[1]

References

  • Preparation of 3,4-dichlorobromobenzene : Patent CN102924268B.[1] Synthesis method of 3,4-dichlorobenzonitrile (involving 3,4-dichlorobromobenzene intermediate). Link

  • Ullmann Ether Synthesis Protocols : Monnier, F., & Taillefer, M. (2009).[1] Catalytic C-N, C-O, and C-S bond formation with base-metal catalysts. Angewandte Chemie International Edition. Link[1]

  • 3-Hydroxybenzaldehyde Properties : PubChem Database.[1][4] Compound Summary for CID 101. Link

  • Target Molecule Identification : LookChem. This compound CAS 79124-76-8.[1] Link

Sources

Application Note: 3-(3,4-Dichlorophenoxy)benzaldehyde in Next-Generation PGR Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the synthesis and utilization of 3-(3,4-Dichlorophenoxy)benzaldehyde as a high-value intermediate in the development of novel Plant Growth Regulators (PGRs), specifically focusing on Benzaldehyde O-Alkyloximes and Phenoxy-Benzylamine derivatives.[1][2][3]

Part 1: Executive Summary & Scientific Rationale

This compound is a bifunctional building block characterized by a meta-substituted benzaldehyde moiety linked to a dichlorinated phenoxy ring.[1][2][3] While historically overshadowed by its 3-phenoxybenzaldehyde cousin (a staple in pyrethroid insecticide synthesis), this specific dichlorinated analog has emerged as a critical scaffold for Plant Growth Regulators (PGRs) .[1][2][3]

Mechanism of Action & Utility[2][4][5]
  • Auxin Mimicry & Transport Inhibition: The 3,4-dichlorophenoxy motif is structurally homologous to 2,4-D and DCPTA (2-(3,4-dichlorophenoxy)triethylamine).[1][2][3] When incorporated into a benzyl framework, it can modulate auxin transport or act as an anti-auxin depending on the downstream functionalization.[1][2]

  • Oxime Ether Bioactivity: Research indicates that converting the aldehyde group into an O-alkyloxime creates compounds with potent PGR activity, capable of inhibiting gibberellin-induced ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -amylase production and modulating transpiration (Yoshikawa et al., 1998).[2][3]
    
  • Lipophilicity Tuning: The two chlorine atoms at the 3,4-positions significantly increase lipophilicity (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ), enhancing cuticular penetration in foliar applications.[2]
    

Part 2: Chemical Properties & Safety Profile[2]

PropertySpecification
Molecular Formula C₁₃H₈Cl₂O₂
Molecular Weight 267.11 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 62–65 °C (Lit.)[1][2][3]
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in Water
Reactivity High (Aldehyde oxidation, condensation, reductive amination)

Safety Warning: This compound is an irritant.[1][2][3] It is toxic to aquatic life with long-lasting effects.[1][2][3] All synthesis must be performed in a fume hood using standard PPE (nitrile gloves, goggles, lab coat).[2]

Part 3: Synthesis Protocols

Protocol A: Synthesis of the Intermediate (this compound)

Rationale: Direct S_NAr coupling is difficult due to the electron-rich nature of the aldehyde ring.[1][2][3] We utilize a Copper-catalyzed Ullmann-type coupling, which is robust and scalable.[1][2][3]

Reagents:

  • 3,4-Dichlorophenol (1.0 equiv)[1][2]

  • 3-Bromobenzaldehyde (1.1 equiv)[1][2][3]

  • Cesium Carbonate (Cs₂CO₃, 2.0 equiv)[1][2]

  • Copper(I) Iodide (CuI, 10 mol%)[1][2]

  • Ligand: N,N-Dimethylglycine (20 mol%)[1][2]

  • Solvent: 1,4-Dioxane (anhydrous)[1][2]

Step-by-Step Methodology:

  • Charge: In a dry Schlenk flask, combine 3,4-dichlorophenol (16.3 g, 100 mmol), 3-bromobenzaldehyde (20.3 g, 110 mmol), Cs₂CO₃ (65.2 g, 200 mmol), CuI (1.9 g, 10 mmol), and N,N-Dimethylglycine (2.06 g, 20 mmol).

  • Inert: Evacuate and backfill with Nitrogen (3 cycles).[1][2][3] Add anhydrous 1,4-Dioxane (200 mL).

  • Reflux: Heat the reaction mixture to 110°C for 24 hours under N₂ atmosphere. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the phenol.[1][2]

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts.[1][2][3] Wash the pad with EtOAc.[1][2][3]

  • Extraction: Dilute filtrate with water (200 mL) and extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes) to yield the target aldehyde.

Protocol B: Synthesis of PGR Candidate 1 (O-Alkyloxime Derivative)

Rationale: O-alkyloximes of benzaldehydes have demonstrated specific activity in inhibiting root growth and transpiration, acting similarly to Abscisic Acid (ABA) analogs.[1][2][3]

Reagents:

  • This compound (from Protocol A)[1][2][3]

  • O-Ethylhydroxylamine hydrochloride (or O-carboxymethyl hydroxylamine for acid functionality)[1][2][3]

  • Pyridine (Solvent/Base)[1][2][4]

Step-by-Step Methodology:

  • Condensation: Dissolve this compound (10 mmol) in absolute ethanol (30 mL).

  • Addition: Add O-Ethylhydroxylamine hydrochloride (12 mmol) and Pyridine (15 mmol).

  • Reaction: Reflux at 78°C for 4 hours.

  • Quench: Remove solvent under reduced pressure. Resuspend residue in 1N HCl (to remove pyridine) and extract with DCM.[1][2][3]

  • Validation: Recrystallize from Ethanol/Water.

    • Expected Yield: >85%[5][6][7][8]

    • PGR Bioassay: Test for inhibition of GA3-induced ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      -amylase in barley seeds.[2][3]
      
Protocol C: Synthesis of PGR Candidate 2 (DCPTA-Analog / Benzylamine)

Rationale: Reductive amination converts the aldehyde into a benzylamine.[1][2][3] This creates a lipophilic analog of DCPTA, potentially enhancing uptake in waxy-leafed crops (e.g., Citrus, Cotton).[2]

Reagents:

  • This compound[1][2][3]

  • Diethylamine (Secondary amine)[1][2]

  • Sodium Triacetoxyborohydride (STAB)[1][2]

  • Acetic Acid (Catalytic)[1][2]

Step-by-Step Methodology:

  • Imine Formation: Dissolve aldehyde (10 mmol) and diethylamine (12 mmol) in DCE (Dichloroethane, 50 mL). Add Acetic Acid (1 drop). Stir for 30 min at RT.[1][2][3]

  • Reduction: Cool to 0°C. Add STAB (15 mmol) portion-wise.

  • Stir: Allow to warm to RT and stir overnight.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.[1][2][3]

  • Salt Formation: Dissolve the crude oil in ether and bubble dry HCl gas to precipitate the Hydrochloride Salt (preferred form for aqueous solubility in field applications).[1][2][3]

Part 4: Pathway Visualization (Graphviz)[1][2]

The following diagram illustrates the divergent synthesis pathways from the core aldehyde intermediate to bioactive PGRs.

PGR_Synthesis_Pathway cluster_bioactivity Bioactivity Targets Precursors Precursors: 3,4-Dichlorophenol + 3-Bromobenzaldehyde Aldehyde INTERMEDIATE: 3-(3,4-Dichlorophenoxy) benzaldehyde Precursors->Aldehyde Ullmann Coupling (CuI, Cs2CO3, 110°C) Oxime_Route Route B: Condensation w/ O-Alkyloximes Aldehyde->Oxime_Route Amine_Route Route C: Reductive Amination (Diethylamine + STAB) Aldehyde->Amine_Route Product_Oxime Target 1 (PGR): Benzaldehyde O-Alkyloxime (Transpiration Inhibitor) Oxime_Route->Product_Oxime Reflux/EtOH Product_Amine Target 2 (PGR): Phenoxy-Benzylamine (DCPTA Analog) Amine_Route->Product_Amine Reduction Alpha-Amylase Inhibition Alpha-Amylase Inhibition Product_Oxime->Alpha-Amylase Inhibition Photosynthesis Enhancement Photosynthesis Enhancement Product_Amine->Photosynthesis Enhancement

Caption: Divergent synthesis of Oxime and Amine PGRs from the this compound scaffold.

Part 5: References & Authoritative Grounding[2]

  • Yoshikawa, H., & Doi, K. (1998).[2] Benzaldehyde O-Alkyloximes as New Plant Growth Regulators. Bioscience, Biotechnology, and Biochemistry.[2] This seminal paper establishes the structure-activity relationship (SAR) where halogenated benzaldehyde oximes exhibit auxin-like or anti-auxin activity.[1][2][3]

  • Keith, L. H., & Walker, M. M. (Reference for DCPTA structure and analogs).[2] Handbook of Air Toxics: Sampling, Analysis, and Properties. The structural homology between DCPTA and the benzylamine derivatives synthesized in Protocol C supports the rationale for bioactivity.[1][2]

  • Ullmann Ether Synthesis Protocols: Standard methodologies adapted from Organic Syntheses for the coupling of electron-deficient phenols with aryl halides.[1][2][3] [1][2]

  • PubChem Compound Summary: this compound (CID 157289).[1][2][3] Provides physical property data and patent links for verification. [1][2]

Disclaimer: This document is for research and development purposes only. The synthesized compounds must be tested in contained greenhouse environments before any field application.[1][2][3] Regulatory compliance (EPA/EFSA) is required for commercial use.[1][2][3]

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Troubleshooting & Optimization

Advanced Catalysis Support Center: Diaryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 | Topic: C–O Bond Formation | Ticket ID: #CO-ETHER-001

Mission Statement

Welcome to the Advanced Catalysis Support Center. You are likely here because diaryl ether formation is deceptively difficult. Unlike C–N couplings, the nucleophile (phenol) is "harder," and the reductive elimination of the C–O bond from the metal center is kinetically challenging due to the high strength of the Metal-Oxygen bond.

This guide moves beyond textbook definitions to provide field-tested decision logic and troubleshooting for the three dominant methodologies: Palladium-Catalyzed (Buchwald-Hartwig) , Copper-Catalyzed (Ullmann-Ma) , and Chan-Lam Coupling .

Module 1: The Triage (Method Selection)

Do not default to Palladium just because it is familiar. Copper methodologies have advanced significantly (Ma-Ullmann) and are often superior for sterically unencumbered substrates. Use this decision matrix to select your starting point.

Workflow: Catalyst Selection Logic

DecisionMatrix Start START: Substrate Analysis HalideCheck Electrophile Type? Start->HalideCheck PhenolCheck Phenol Complexity? HalideCheck->PhenolCheck Aryl Bromide/Iodide Method_Pd METHOD B: Buchwald-Hartwig (Pd + RockPhos/tBuBrettPhos) HalideCheck->Method_Pd Aryl Chloride / Triflates (Or Late-Stage Pharma) Boronic Is Boronic Acid Available? PhenolCheck->Boronic High Value / Fragile Method_Cu METHOD A: Modern Ullmann (CuI + Oxalamide) PhenolCheck->Method_Cu Robust / Simple Boronic->Method_Pd No (Must use Halide) Method_CL METHOD C: Chan-Lam (Cu(OAc)2 + Amine Base) Boronic->Method_CL Yes (Mild conditions needed)

Figure 1: Decision logic for selecting the optimal catalytic system based on substrate availability and stability.

Module 2: Palladium-Catalyzed (Buchwald-Hartwig) Support

Primary Use Case: Late-stage functionalization, aryl chlorides, and electron-rich aryl halides that fail with Copper.

The "Gold Standard" System
  • Catalyst Precursor:

    
     or Pd(OAc)₂
    
  • Ligand: RockPhos (for steric bulk) or tBuBrettPhos .

    • Why? C–O reductive elimination is the rate-limiting step. These bulky, electron-rich biaryl phosphine ligands crowd the metal center, thermodynamically forcing the expulsion of the ether product [1].

  • Base:

    
     (mild) or 
    
    
    
    . Avoid NaOtBu if functional group tolerance is a concern.
Troubleshooting Guide: Pd-Catalysis
SymptomProbable CauseCorrective Action
Reaction Stalled (<20% Conv.) Poisoning: Heterocycles (pyridines, imidazoles) in your substrate are binding to Pd.Switch Ligand: Move to tBuBrettPhos or AdBippyPhos . These bind Pd more tightly than your substrate can. Increase Temp to 100°C.
Product is Reduced (Ar-H) Protodehalogenation: The Pd-Ar intermediate is abstracting a hydride from the solvent or impurities.Solvent Swap: Switch from Toluene to Fluorobenzene or Trifluorotoluene . These non-protic solvents suppress hydride transfer.
No Reaction (Aryl Chlorides) Oxidative Addition Failure: The C-Cl bond is too strong for the current catalytic species.Pre-catalyst Switch: Use G3-Palladacycles (e.g., tBuBrettPhos Pd G3). These activate rapidly even at lower temperatures.

Module 3: Copper-Catalyzed (Modern Ullmann-Ma) Support

Primary Use Case: Early-stage synthesis, cost-sensitive scale-up, aryl iodides/bromides.

The "Modern" System (Low Temperature)

Forget the classical Ullmann (200°C, Copper bronze). We use the Dawei Ma protocols [2].[1][2]

  • Catalyst: CuI (Purified, white powder. If green/grey, recrystallize from KI/H2O).

  • Ligand: Oxalamides (e.g., BTMPO or BPPO).[3]

    • Why? These ligands lower the activation energy for oxidative addition, allowing coupling at 80–90°C instead of 140°C+.

  • Solvent: DMSO or DMF (Required for solubility of the anionic nucleophile).

Troubleshooting Guide: Cu-Catalysis
SymptomProbable CauseCorrective Action
Blue/Green Reaction Mixture Oxidation: Cu(I) has oxidized to Cu(II) (inactive for oxidative addition) due to air leak.Degas Rigorously: Copper systems are more sensitive to O2 than Pd systems. Use freeze-pump-thaw or vigorous sparging with Argon. Add 10 mol% Ascorbic Acid as a reductant.
Low Yield with Aryl Bromides Halide Exchange: The reaction is sluggish.The "Finkelstein" Trick: Add 20 mol% KI (Potassium Iodide). This generates the Aryl-Iodide in situ, which reacts 100x faster with Copper.
Incomplete Solubility Base Issue:

is insoluble in Toluene/Dioxane.
Solvent/Base Match: You must use polar solvents (DMSO/DMF) or switch to soluble organic bases (DBU) if using non-polar solvents (rarely successful).

Module 4: Experimental Protocols (SOPs)

Protocol A: Pd-Catalyzed Etherification (Difficult Substrates)

Recommended for: Aryl chlorides or electron-rich substrates.

  • Charge: In a glovebox or under Ar flow, add Pd(OAc)₂ (2 mol%) and RockPhos (4 mol%) to a vial.

  • Solvent: Add Toluene (anhydrous, 0.2 M concentration relative to halide). Stir 1 min to complex.

  • Substrates: Add Aryl Halide (1.0 equiv), Phenol (1.2 equiv), and

    
     (1.5 equiv).
    
  • Run: Seal and heat to 90°C for 16 hours.

  • Workup: Filter through Celite (elute with EtOAc). Concentrate.

    • Note: If the reaction turns black immediately (Pd black precipitation), your ligand loading is too low or the ligand is oxidized.

Protocol B: Cu-Catalyzed Etherification (Scale-Up Friendly)

Recommended for: Aryl Iodides/Bromides, cost-efficiency.

  • Charge: Add CuI (10 mol%), Oxalamide Ligand (e.g., BTMPO) (20 mol%), and

    
     (2.0 equiv).
    
  • Substrates: Add Aryl Iodide (1.0 equiv) and Phenol (1.2 equiv).

  • Solvent: Add DMSO (degassed).

  • Run: Heat to 90°C (for Iodides) or 110°C (for Bromides) for 20 hours.

  • Workup: Dilute with water, extract with EtOAc.

    • Critical Step: Wash the organic layer with

      
       (aqueous ammonia) to remove copper residues (turns blue) before column chromatography.
      

Module 5: Mechanistic Visualization

Understanding where the cycle breaks allows you to choose the right fix.

CatalyticCycle LnP L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X adds) LnP->OxAdd Easy for Ar-I/Br Hard for Ar-Cl LigEx Ligand Exchange (Phenol binds) OxAdd->LigEx Requires Base RedElim Reductive Elimination (C-O Bond Forms) LigEx->RedElim BOTTLENECK Requires Bulky Ligand RedElim->LnP Product Release

Figure 2: The Palladium Catalytic Cycle. Note that Reductive Elimination (Red) is the kinetic bottleneck for ethers. Without bulky ligands (RockPhos), the intermediate is too stable, and the reaction stalls.

Module 6: Frequently Asked Questions (FAQs)

Q: Can I use "classic" ligands like PPh3 or dppf for diaryl ethers? A: Generally, no . Unlike Suzuki (C-C) or Buchwald (C-N) couplings, C-O formation requires specific electronic properties. PPh3 lacks the steric bulk to force reductive elimination. You will likely see <10% yield. Stick to RockPhos , tBuBrettPhos , or JosiPhos .

Q: My phenol is very sterically hindered (e.g., 2,6-disubstituted). Which method is best? A: This is a "Goldilocks" problem. Copper systems struggle with steric bulk. Palladium with tBuBrettPhos is your best bet, but you may need to increase catalyst loading to 5 mol%.

Q: I am seeing homocoupling of my aryl halide (Ar-Ar). Why? A: This usually happens in the Copper system if the reaction is too hot or lacks a good ligand. It can also happen in Pd systems if the phenol is not deprotonating fast enough (base issue), leaving the Pd-Ar species idle where it disproportionates. Solution: Ensure your base is dry and finely ground.

References

  • Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006).[4] Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angewandte Chemie International Edition, 45(26), 4321–4326.

  • Zhang, Y., & Ma, D. (2015).[2] CuI/Oxalic Diamide Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amines.[2] Journal of the American Chemical Society, 137(37), 11942–11945. [2]

  • Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids.[5] Tetrahedron Letters, 39(19), 2937–2940.

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Technical Support Center: Williamson Ether Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket: Minimizing Byproduct Formation in Ether Synthesis

Welcome to the Ether Synthesis Optimization Hub

You have reached the Tier-3 Technical Support desk. We understand that while the Williamson Ether Synthesis is a textbook reaction, its execution in high-stakes drug development is rarely trivial. The competition between substitution (


) and elimination (E2), coupled with moisture sensitivity and ambident nucleophile behavior, often leads to "tarry" mixtures rather than clean products.

This guide is structured to troubleshoot these specific failure modes.

Module 1: The Elimination vs. Substitution Battle (The E2 Problem)

User Query: "My LC-MS shows a significant amount of alkene and low ether yield. I'm using a secondary alkyl halide. What is happening?"

Root Cause Analysis: You are fighting the Steric-Electronic battle . The Williamson synthesis relies on an ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 mechanism.[1][2] However, alkoxides are also strong bases.[3] If the nucleophile cannot easily access the electrophilic carbon due to steric hindrance (from the substrate or the base itself), it will act as a base and abstract a 

-proton, triggering an E2 elimination to form an alkene.

Troubleshooting Protocol:

  • Temperature Control (The Kinetic Switch):

    • Action: Lower your reaction temperature.[4]

    • Reasoning: Elimination (E2) generally has a higher activation energy than substitution (

      
      ). High temperatures favor the thermodynamic elimination product. Run the reaction at the lowest temperature that permits conversion (start at 0°C to RT).
      
  • Base Selection (The "Non-Nucleophilic" Fallacy):

    • Action: If using a primary halide, use a strong, unhindered base (NaH, KH). If using a secondary halide, you must minimize the basicity relative to nucleophilicity.

    • Critical Adjustment: Switch to a "soft" counter-ion or use Phase Transfer Catalysis (see Module 4) to modulate reactivity. Avoid t-BuOK for substitution; its bulk makes it an exclusive elimination reagent.

  • The "Inverse Addition" Technique:

    • Action: Add the alkoxide slowly to the alkyl halide, rather than dumping the halide into the base.

    • Reasoning: This keeps the concentration of the strong base low relative to the electrophile, statistically favoring the bimolecular substitution over the bimolecular elimination.

Decision Matrix: Base & Substrate Logic

EtherSynthesisLogic Start Select Alkyl Halide Structure Primary Primary Halide (R-CH2-X) Start->Primary Secondary Secondary Halide (R2-CH-X) Start->Secondary Tertiary Tertiary Halide (R3-C-X) Start->Tertiary BaseChoice1 Standard Base (NaH, NaOEt) Primary->BaseChoice1 Secondary->BaseChoice1 Risk of E2 BaseChoice2 Use Non-Basic Conditions (Ag2O or Acid Catalysis) Secondary->BaseChoice2 Best Path BaseChoice3 STOP: Williamson Fails. Use Acid-Catalyzed Condensation Tertiary->BaseChoice3 Outcome1 High Yield Ether (SN2) BaseChoice1->Outcome1 Outcome2 Competition: E2 vs SN2 Requires Optimization BaseChoice1->Outcome2

Figure 1: Decision matrix for substrate and base selection to minimize elimination byproducts.

Module 2: Moisture Management & Hydrolysis

User Query: "I am recovering the starting alcohol and seeing hydrolysis of my alkyl halide. The reaction stalls."

Root Cause Analysis: Water is the silent killer. Alkoxides (


) are stronger bases than hydroxide (

). If water is present (

), it will protonate your alkoxide (

), regenerating the starting alcohol and creating NaOH. The NaOH then consumes your alkyl halide to form the alcohol of the halide, destroying stoichiometry.

Troubleshooting Protocol:

  • Solvent Drying (The Molecular Sieve Standard):

    • Do not rely on "Anhydrous" bottles opened a week ago.

    • Protocol: Store DMF, DMSO, or THF over activated 3Å or 4Å molecular sieves for at least 24 hours prior to use.

    • Test: Add a crystal of iodine; if the color persists, it's dry. If it fades instantly (in some contexts) or if using Karl-Fischer titration (gold standard), ensure water < 50 ppm.

  • Inert Atmosphere:

    • Perform alkoxide formation (Alcohol + NaH) under Nitrogen or Argon.[3] Hydrogen gas is evolved; once bubbling ceases, the system is extremely hygroscopic.

Module 3: Regioselectivity (O- vs. C-Alkylation)

User Query: "I'm alkylating a phenol/naphthol. I see significant C-alkylation on the ring instead of the desired ether."

Root Cause Analysis: Phenoxides are ambident nucleophiles . The negative charge is delocalized onto the aromatic ring (ortho/para positions) and the oxygen.

  • Protic Solvents (e.g., Ethanol, Water): Hydrogen bond to the Oxygen, "caging" it.[5] This suppresses O-attack, allowing the softer C-nucleophile (the ring) to attack.

  • Aprotic Solvents (e.g., DMF, DMSO): Do not solvate the anion well.[5] The Oxygen remains "naked" and highly reactive, favoring the kinetic O-alkylation.

Troubleshooting Protocol:

  • Solvent Switch:

    • Move from Ethanol/Methanol to DMF, DMSO, or NMP .

    • Impact: This single change can shift O:C ratios from 50:50 to >95:5.

  • Cation Encapsulation (Crown Ethers):

    • Use 18-Crown-6 (for Potassium bases) or 15-Crown-5 (for Sodium bases).

    • Mechanism:[2][4][6][7][8][9] The crown ether sequesters the metal cation, breaking the tight ion pair. This leaves the phenoxide anion freer to attack via the Oxygen.

Module 4: Phase Transfer Catalysis (PTC)

User Query: "My reagents are insoluble in the same solvent. The reaction is painfully slow."

Root Cause Analysis: Williamson synthesis often involves an inorganic base (solid/aqueous) and an organic halide (liquid). They do not mix. Without a catalyst, reaction only occurs at the microscopic interface.

Troubleshooting Protocol:

  • The Catalyst Bridge:

    • Add 1-5 mol% of Tetrabutylammonium Bromide (TBAB) or Aliquat 336 .

    • Mechanism:[2][4][6][7][8][9] The quaternary ammonium salt (

      
      ) exchanges anions with the aqueous base (
      
      
      
      ), travels into the organic phase, deprotonates the alcohol, and facilitates the reaction in the organic layer.
  • Agitation:

    • PTC is diffusion-controlled. High-shear stirring (magnetic stirring is often insufficient for large scale; use overhead mechanical stirring) is required to maximize interfacial surface area.

Mechanism of Action: PTC Cycle

PTC_Mechanism cluster_aqueous Aqueous / Solid Phase cluster_interface Interface cluster_organic Organic Phase Base M+ OH- Q_Exchange Ion Exchange (Q+ X- <-> Q+ OH-) Base->Q_Exchange Salt M+ X- Q_Exchange->Salt QOH Q+ OH- Q_Exchange->QOH RO_Q [R-O- Q+] (Active Ion Pair) QOH->RO_Q + R-OH - H2O ROH R-OH (Substrate) Product R-O-R' (Ether) RO_Q->Product + R'-X QX_Return Q+ X- RO_Q->QX_Return Release X- RX R'-X (Alkyl Halide) QX_Return->Q_Exchange

Figure 2: The Starks' Extraction Mechanism for Phase Transfer Catalysis in ether synthesis.

Data Summary: Solvent & Leaving Group Selection
VariableRecommendationRationale
Leaving Group OTs (Tosylate) > I > Br > ClIodides are excellent but expensive/unstable. Tosylates are often superior for minimizing E2 because they are less basic leaving groups.
Solvent (General) THF, 1,4-DioxaneGood balance of solubility and polarity.
Solvent (Difficult) DMF, DMSO, DMAcHighly polar aprotic. Accelerates

significantly by "stripping" cations. Warning: High boiling points make removal difficult.
Solvent (Green) 2-MeTHF, CPMEModern, greener alternatives to THF with better phase separation characteristics.
Standard Operating Procedure (SOP): High-Yield Phenol Alkylation

Objective: Synthesis of an aryl-alkyl ether with minimal C-alkylation or elimination.

Reagents:

  • Phenol derivative (1.0 eq)

  • Alkyl Bromide (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq) - Milder base prevents hydrolysis/elimination compared to NaH.
    
  • Solvent: Acetone (reflux) or DMF (60°C).

Workflow:

  • Setup: Flame-dry a 2-neck round bottom flask. Insert magnetic stir bar. Attach reflux condenser and nitrogen inlet.

  • Dissolution: Add Phenol (1.0 eq) and anhydrous solvent (DMF recommended for speed, Acetone for ease of workup).

  • Deprotonation: Add anhydrous

    
     (2.0 eq). Stir at RT for 30 mins. Note: The solution may change color as the phenoxide forms.
    
  • Addition: Add Alkyl Bromide (1.2 eq) dropwise via syringe.

    • Tip: If the alkyl halide is secondary, add 0.1 eq of KI (Finkelstein condition) to generate the more reactive alkyl iodide in situ.

  • Reaction: Heat to 60°C (DMF) or Reflux (Acetone). Monitor by TLC/LC-MS.

    • Endpoint: Disappearance of Phenol.

  • Workup:

    • Cool to RT.

    • Dilute with EtOAc.

    • Wash 3x with Water (to remove DMF and inorganic salts).

    • Wash 1x with 1M NaOH (to remove unreacted Phenol - critical for purity).

    • Dry over

      
      , filter, and concentrate.[1]
      
References
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard text on vs E2 competition).
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). The Williamson Ether Synthesis. Retrieved from [Link][2][3][4][5][6][7][8][10][11][12]

  • Starks, C. M. (1971). Phase-transfer catalysis.[6][7][8][13][14] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199. (Foundational paper on PTC mechanism).

  • PharmaXChange. (2011). Phenolates - O-alkylation and C-alkylation. Retrieved from [Link]

Sources

Technical Support Center: Aromatic Aldehyde Purification

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 Current Operator: Senior Application Scientist Ticket Queue: High Volume

Welcome to the Aromatic Aldehyde Purification Support Center. Aromatic aldehydes are notoriously temperamental intermediates—prone to autoxidation, polymerization, and acid-catalyzed decomposition. Below you will find our "Tier 3" troubleshooting protocols, designed to resolve specific failure modes encountered in drug development and organic synthesis.

📂 Knowledge Base: Physical Properties & Hazards

Before initiating any ticket, verify your target's stability profile.

ParameterCharacteristicRisk FactorMitigation Strategy
Oxidation State Electrophilic CarbonylAutoxidation to Carboxylic AcidStore under Ar/N₂; use radical inhibitors (BHT) if permissible.
Acidity

-Proton (if present)
Aldol CondensationAvoid strong bases; keep temperature low during workup.
Chromatography Lewis Basic OxygenAcid-catalyzed acetal formationNeutralize silica gel or use Alumina.
Volatility High BP (typ. >170°C)Thermal DecompositionHigh-vacuum distillation (<1 mmHg) only.
🎫 Ticket #001: "My liquid aldehyde turned into a white solid overnight."

Diagnosis: Autoxidation (Radical Chain Reaction). Root Cause: Aromatic aldehydes react with atmospheric oxygen via a radical mechanism to form carboxylic acids (e.g., Benzaldehyde


 Benzoic Acid). This "white crust" often catalyzes further decomposition.
🔧 Resolution Protocol: The Inert Handling System
  • Purification: If the solid content is low (<10%), dissolve the mixture in Et₂O and wash with saturated NaHCO₃. The acid (as a benzoate salt) will partition into the aqueous layer; the aldehyde remains in the organic layer.

  • Distillation: If the solid content is high, filter the solid first. Do not distill the solid acid; it may sublime and clog the vacuum line, creating a pressure hazard.

  • Storage (The "Zero-Air" Rule):

    • Flush storage vials with Argon (heavier than air) before capping.

    • Seal with Parafilm.

    • Store at 4°C in the dark (light initiates radical formation).

🎫 Ticket #002: "I cannot separate the aldehyde from the starting alcohol/ketone."

Diagnosis: Poor Resolution (


).
Root Cause:  Aromatic aldehydes and their corresponding benzylic alcohols often have very similar polarities, making silica chromatography inefficient and yield-destructive.
Recommended Fix:  Chemoselective Purification via Bisulfite Adducts.
🔧 Resolution Protocol: The "Brindle" Phase-Switch Method

Standard "shake and separate" protocols often fail for lipophilic aldehydes because the adduct is not soluble in water. We recommend the modified phase-switch protocol (Brindle et al., 2017).

Step-by-Step Workflow:

  • Solubilization: Dissolve your crude mixture (Aldehyde + Impurities) in a water-miscible solvent (Methanol or DMF). Do not use hexanes yet.

  • Adduct Formation: Add freshly prepared saturated aqueous NaHSO₃ (Sodium Bisulfite). Shake vigorously for 3-5 minutes.

    • Mechanism:[1][2][3][4] The nucleophilic bisulfite attacks the carbonyl to form a sulfonated tetrahedral intermediate (water-soluble salt).

  • The Wash (Impurity Removal): Add water and a non-polar solvent (Hexanes or Et₂O).[5]

    • Phase A (Aqueous/Methanol): Contains the Aldehyde-Bisulfite Adduct.[6]

    • Phase B (Organic): Contains the impurities (alcohols, ketones, alkenes).

    • Action: Discard Phase B.

  • Regeneration (Release):

    • Cool the aqueous phase to 0°C.

    • Slowly add 10% Aqueous Na₂CO₃ or NaOH (monitor pH to ~10-12). Caution: Exothermic.

    • Extract the liberated aldehyde with Et₂O or DCM.

BisulfiteProtocol Start Crude Mixture (Aldehyde + Impurities) Step1 Dissolve in MeOH/DMF Start->Step1 Step2 Add Sat. NaHSO3 (Form Adduct) Step1->Step2 Step3 Add Hexanes + Water (Phase Separation) Step2->Step3 Split Separation Step3->Split OrgLayer Organic Layer (Impurities/Alcohols) Split->OrgLayer Discard AqLayer Aqueous Layer (Aldehyde-Bisulfite Adduct) Split->AqLayer Keep Regen Add Base (Na2CO3) (Hydrolysis) AqLayer->Regen Final Pure Aldehyde Regen->Final Extract w/ DCM

Figure 1: The Chemoselective Bisulfite "Phase-Switch" Workflow. Note the use of MeOH to ensure initial homogeneity.

🎫 Ticket #003: "My product decomposes or streaks on the Silica column."

Diagnosis: Acid-Catalyzed Decomposition. Root Cause: Standard Silica Gel 60 is slightly acidic (pH 4–5). This acidity can catalyze:

  • Acetalization: If methanol is used in the eluent.[6]

  • Polymerization: Aldol-type condensations.

  • Rearrangement: Migration of sensitive protecting groups.

🔧 Resolution Protocol: Stationary Phase Neutralization

Option A: The Triethylamine (Et₃N) Pass

  • Prepare your column slurry as usual.

  • Pre-elute the column with a solution of 1% Et₃N in Hexanes (approx. 2 column volumes).

  • Flush with 100% Hexanes to remove excess amine.

  • Run your column.[3] The silica surface is now buffered.

Option B: The "Flash" Alumina Switch For highly acid-sensitive aldehydes (e.g., electron-rich benzaldehydes), switch to Neutral Alumina (Brockmann Grade III) .

  • Why: Alumina is less acidic than silica and less prone to retaining polar "streaking" tails.

  • Note: Alumina has lower capacity than silica; reduce your loading ratio to 50:1 (Adsorbent:Compound).

🎫 Ticket #004: "Distillation resulted in a black tar."[2]

Diagnosis: Thermal Polymerization / Decomposition. Root Cause: Heating aromatic aldehydes at atmospheric pressure (or weak vacuum) requires temperatures >180°C, exceeding the activation energy for decomposition.

🔧 Resolution Protocol: High-Vacuum Management
  • Vacuum Requirement: You must achieve <1 mmHg (Torr). Use a dual-stage rotary vane pump, not a water aspirator.

  • The Nitrogen Bleed (The Capillary Method):

    • Do not use boiling stones (they fail under high vac).

    • Use a Claisen adapter with a glass capillary tube extending into the liquid flask.

    • Connect the capillary to a balloon of Nitrogen/Argon.

    • Function: This introduces a stream of inert micro-bubbles that prevents bumping and suppresses oxidation during the heat cycle.

  • Bath Temperature: Never set the oil bath >20°C above the expected boiling point.

🧠 Decision Matrix: Which Method to Choose?

DecisionTree Start Aldehyde State? Liquid Liquid Start->Liquid Solid Solid Start->Solid Impurity Impurity Type? Liquid->Impurity Recryst Recrystallization (EtOH/Water) Solid->Recryst AcidImp Carboxylic Acid Impurity->AcidImp NonAcid Alcohol/Ketone Impurity->NonAcid Wash Wash w/ NaHCO3 AcidImp->Wash Bisulfite Bisulfite Extraction (Ticket #002) NonAcid->Bisulfite High Purity Req. Distill Vac. Distillation (Ticket #004) NonAcid->Distill Large Scale

Figure 2: Strategic Decision Tree for Purification Method Selection.

📚 References
  • Bisulfite Protocol: Brindle, C. S., et al. (2017).[6] "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[6]

  • Purification Standards: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

  • Oxidation Mechanisms: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

  • Chromatography Guide: Still, W. C., Kahn, M., & Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution." The Journal of Organic Chemistry, 43(14), 2923–2925.

Sources

Technical Support Center: 3-(3,4-Dichlorophenoxy)benzaldehyde (3-DPB) Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris Thorne Subject: Solubility Optimization, Reaction Engineering, and Purification Strategies for 3-DPB Reference ID: TSC-3DPB-2024-X1

Introduction

Welcome to the Technical Support Center. You are likely here because 3-(3,4-Dichlorophenoxy)benzaldehyde (3-DPB) is behaving atypically in your standard aldehyde protocols.

The Root Cause: 3-DPB is not a standard benzaldehyde. The addition of the 3,4-dichlorophenoxy moiety drastically alters its physicochemical profile. With a LogP of ~4.6 (calculated), this molecule is highly lipophilic. Standard protocols utilizing methanol or pure ethanol often fail because 3-DPB—or its imine intermediates—precipitate or "oil out" before the reaction completes.

This guide provides tiered troubleshooting to restore homogeneity and reactivity.

Tier 1: Solvent Selection & Initial Dissolution

Q: "My starting material dissolves initially in Methanol but precipitates upon cooling or standing. What is the correct solvent system?"

A: Methanol (MeOH) is a poor primary solvent for 3-DPB due to the molecule's high lipophilicity and low dielectric requirement. While MeOH is standard for Schiff base formation, it cannot solvate the hydrophobic "tail" of 3-DPB effectively at high concentrations.

Recommendation: Switch to Medium-Polarity Aprotic Solvents or Lipophilic Ethers . If a protic source is required (e.g., for proton transfer in imine formation), use a binary system.

Solvent Compatibility Matrix
Solvent ClassRecommended SolventSolubility RatingApplication Notes
Chlorinated Dichloromethane (DCM), 1,2-DCEExcellent Good for small scale; "Red Listed" in Green Chem.
Ethers (Green) 2-MeTHF , CPMEExcellent Gold Standard. Higher boiling point than THF; separates easily from water.
Aromatic TolueneGood Excellent for azeotropic removal of water (Dean-Stark).
Polar Aprotic DMSO, DMFGood Hard to remove; use only if high T (>100°C) is needed.
Alcohols Methanol, EthanolPoorUse only as a co-solvent (max 20% v/v).
Decision Logic for Solvent Selection

SolventSelection Start Start: Dissolution Issue CheckGreen Is Green Chemistry Mandatory? Start->CheckGreen GreenYes Use 2-MeTHF or CPME CheckGreen->GreenYes Yes GreenNo Check Reaction Type CheckGreen->GreenNo No ReductiveAmin Reductive Amination? GreenNo->ReductiveAmin Standard Standard Organic (DCM/DCE) ReductiveAmin->Standard No ReductiveAmin->Standard Yes (Small Scale) Azeotropic Condensation? Use Toluene ReductiveAmin->Azeotropic Dean-Stark Req.

Figure 1: Decision tree for selecting the optimal solvent based on reaction constraints and environmental requirements.

Tier 2: Reaction Optimization (Reductive Amination)

Q: "During reductive amination with NaBH(OAc)₃, the reaction mixture turns cloudy and conversion stalls. Why?"

A: This is a classic "Oiling Out" phenomenon. The reaction proceeds through an imine (Schiff base) intermediate. While 3-DPB is lipophilic, the resulting imine formed with your amine is often more lipophilic and less soluble in the polar media required by sodium triacetoxyborohydride (STAB). When the imine oils out, it leaves the solution phase, becoming inaccessible to the hydride source.

The Protocol Fix (Binary Solvent System): Do not run this in pure DCE or THF. You need a "Solubilizer" for the lipophile and a "Proton Shuttle" for the borohydride.

Optimized Protocol:

  • Dissolve 3-DPB (1.0 equiv) and Amine (1.1 equiv) in 2-MeTHF (Volume A).

  • Stir for 30-60 mins to establish imine equilibrium. Note: If water generation is high, add 4Å Molecular Sieves.

  • Prepare a slurry of NaBH(OAc)₃ (1.4 equiv) in a minimal amount of 2-MeTHF/Acetic Acid (10:1) .

  • Add the hydride slurry to the reaction.

    • Why? The Acetic Acid activates the imine and solubilizes the borohydride, while 2-MeTHF keeps the lipophilic 3-DPB derivative in solution.

Tier 3: Green Chemistry (Aqueous Micellar Catalysis)

Q: "I need to run this reaction in water/aqueous media. Is this possible given the insolubility?"

A: Yes, but you cannot use "on-water" conditions (floating oil on water). You must use Micellar Catalysis . Because 3-DPB is highly hydrophobic, it will partition perfectly into the lipophilic core of nanomicelles, accelerating the reaction due to the " hydrophobic effect" (high local concentration).

Recommended Surfactant: TPGS-750-M (2 wt % in water). Rationale: This surfactant forms nanomicelles with a Vitamin E core (lipophilic) and a PEG shell (hydrophilic). 3-DPB mimics the Vitamin E structure, ensuring high affinity for the micelle core.

Workflow:

  • Dissolve TPGS-750-M (2 wt %) in degassed water.

  • Add 3-DPB and coupling partner. Stir vigorously.

  • Observation: The mixture should look like a milky emulsion or clear solution (depending on loading).

  • Add catalyst (if Suzuki/Heck) or reductant.

  • Extraction: The product can be extracted with a minimal amount of EtOAc or recycled solvent; the surfactant remains in the water.

Micelle Water Aqueous Phase (Transport) Micelle TPGS-750-M Micelle Water->Micelle Self-Assembly Core Lipophilic Core (Vitamin E) Micelle->Core Encapsulation Substrate 3-DPB (Concentrated) Core->Substrate Hydrophobic Interaction

Figure 2: Schematic of 3-DPB encapsulation within TPGS-750-M micelles, enabling aqueous chemistry.

Tier 4: Purification & Workup

Q: "My product is contaminated with unreacted 3-DPB. It co-elutes on silica. How do I remove the aldehyde chemically?"

A: Silica chromatography is often ineffective for separating lipophilic aldehydes from lipophilic products (e.g., benzyl amines). Use the Bisulfite Adduct Method , but with a modification for lipophilicity.

Standard Bisulfite fails because 3-DPB will not migrate into the aqueous bisulfite layer.

Modified Bisulfite Protocol (Phase Transfer):

  • Dilute your crude reaction mixture in Ethyl Acetate (not DCM, to allow easier phase separation).

  • Prepare a saturated Sodium Bisulfite (

    
    ) solution.
    
  • Add 10% (v/v) Methanol to the aqueous bisulfite layer.

    • Mechanism:[1][2] Methanol lowers the interfacial tension, allowing the bisulfite to attack the aldehyde.

  • Vigorous Stirring: Stir for 2 hours. The aldehyde converts to the

    
    -hydroxy sulfonate (water-soluble).
    
  • Separate:

    • Organic Layer:[2][3] Contains your desired product (Amine/Coupled product).

    • Aqueous Layer:[4] Contains the 3-DPB-Bisulfite adduct.

  • Recovery (Optional): If you need to recover the 3-DPB, treat the aqueous layer with pH 10 NaOH and extract back into DCM.

References

  • Lipshutz, B. H., & Ghorbani, S. (2011). TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature. Journal of Organic Chemistry. [Link]

  • Byrne, F. P., et al. (2016).[2] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. [Link]

  • Abdel-Magid, A. F., et al. (1996).[5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. [Link]

  • PubChem. (n.d.). 3,4-Dichlorobenzaldehyde Compound Summary. National Library of Medicine. [Link](Cited for analog properties).

Sources

scaling up 3-(3,4-Dichlorophenoxy)benzaldehyde production issues

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Status: Online Subject: Technical Guide for Process Optimization & Troubleshooting

Executive Summary

Scaling up the synthesis of 3-(3,4-Dichlorophenoxy)benzaldehyde (CAS: 85661-24-1) presents a unique intersection of challenges: the moisture sensitivity of Ullmann coupling, the thermal instability of benzaldehyde moieties, and the downstream difficulty of copper catalyst removal.

This guide moves beyond standard literature to address the "hidden" variables that cause batch failures at the kilogram scale. It assumes the standard synthetic route: the copper-catalyzed etherification (Ullmann Coupling) of 3-hydroxybenzaldehyde with 1,2-dichloro-4-bromobenzene (or the reverse coupling of 3,4-dichlorophenol with 3-bromobenzaldehyde).

Module 1: Reaction Kinetics & Conversion Stalls

User Query: "My reaction stalls at 60-70% conversion after 12 hours. Adding more catalyst doesn't restart it. Why?"

Technical Diagnosis: In scale-up, this is rarely a catalyst loading issue; it is a catalyst deactivation issue. Ullmann couplings using Copper(I) are notoriously sensitive to the "Water-Ligand-Base" Triad .

  • The Water Factor: At larger scales, the headspace volume and hygroscopic nature of polar aprotic solvents (DMF, DMSO, NMP) introduce significant moisture. Water protonates the phenoxide intermediate, reverting it to phenol, which shuts down the catalytic cycle.

  • Surface Area Limitation: If using Potassium Carbonate (

    
    ), the reaction is heterogeneous. As the scale increases, the mixing efficiency drops, and the surface of the base becomes coated with potassium bromide salts, halting the deprotonation step.
    

Troubleshooting Protocol:

VariableLab Scale (<10g)Pilot Scale (>1kg)Adjustment Required
Base Granular

Milled/Micronized

Critical: Use milled base to increase surface area.
Solvent DMF (bottle)DMF (Drum)Critical: Azeotropic distillation with Toluene (10% v/v) prior to catalyst addition to remove water.
Ligand Often none/PyridinePicolinic Acid / GlycineAdd bidentate ligands (e.g., N,N-dimethylglycine) to stabilize the Cu-species against disproportionation.

The "Restart" Fix: Do not just add copper.

  • Cool reaction to 80°C.

  • Add 0.1 eq of ligand (e.g., 2,2'-bipyridine or phenanthroline).

  • Add 5% fresh micronized base.

  • Re-heat.

Module 2: Impurity Profile & Thermal Stability

User Query: "I am seeing a dark tar formation and a significant impurity at RRT 0.85. The product color is drifting from yellow to brown."

Technical Diagnosis: The aldehyde group is the weak link. At Ullmann temperatures (110–140°C), two parasitic pathways activate:

  • Cannizzaro Reaction: In the presence of base and trace water, the aldehyde disproportionates into the alcohol and the carboxylic acid (likely the RRT 0.85 impurity).

  • Aerobic Oxidation: At high temperatures, the aldehyde autoxidizes to 3-(3,4-dichlorophenoxy)benzoic acid .

Visualizing the Failure Pathways:

ReactionPathways Start 3-Hydroxybenzaldehyde + Aryl Halide Cu_Cycle Cu(I) Catalytic Cycle (Active) Start->Cu_Cycle 110-130°C Product Target Aldehyde Cu_Cycle->Product Yield Impurity1 Benzoic Acid Deriv. (Oxidation) Product->Impurity1 Oxidation Impurity2 Cannizzaro Products (Acid + Alcohol) Product->Impurity2 Base + H2O Tar Polymers/Tars Product->Tar Thermal Stress >140°C Water Trace H2O Water->Impurity2 Oxygen O2 (Headspace) Oxygen->Impurity1

Caption: Figure 1. Thermal and chemical degradation pathways of the benzaldehyde moiety during high-temperature coupling.

Prevention Strategy:

  • Strict Inerting: Sparge the solvent with Nitrogen/Argon for 30 minutes before heating. A simple blanket is insufficient at scale due to convection currents.

  • Temperature Ceiling: Do not exceed 130°C. If the reaction is slow, optimize the catalyst/ligand rather than increasing temperature.

  • Radical Scavenging: Addition of 1-2 mol% BHT (Butylated hydroxytoluene) can inhibit radical polymerization and aldehyde oxidation without interfering with the copper cycle.

Module 3: Downstream Processing (Copper Removal)

User Query: "The crude product has a persistent green tint, and copper levels are >500 ppm. Standard water washes aren't working."

Technical Diagnosis: Copper(I) and (II) salts form strong complexes with the phenoxy-aldehyde product and the polar solvent (DMF/DMSO). Simple water washes result in emulsions or incomplete extraction.

The Chelation Protocol (The "Blue Wash"): You must convert the lipophilic copper species into a water-soluble complex.

Step-by-Step Copper Removal:

  • Dilution: Dilute the reaction mixture with a non-polar solvent (Toluene or MTBE). Avoid DCM if possible (emulsion risk).

  • The Ammonia Wash: Wash the organic layer with 10% aqueous Ammonium Hydroxide (

    
    ) .
    
    • Mechanism:[1][2][3][4][5][6][7] Ammonia displaces the organic ligands, forming the deep blue water-soluble complex

      
      .
      
    • Endpoint: Repeat washes until the aqueous layer is colorless.[8]

  • The EDTA Polish: If ppm levels are still high (>50 ppm), perform a final wash with 0.1M EDTA (at pH 8-9).

  • Filtration: Pass the organic phase through a pad of Celite or Silica Gel mixed with 10% activated carbon. This physically traps residual colloidal copper.

Module 4: Solvent Removal & Isolation

User Query: "Stripping DMF takes forever and degrades the product. How do I isolate the solid?"

Technical Diagnosis: Distilling high-boiling solvents (DMF bp 153°C) requires prolonged heating, which destroys the thermally sensitive aldehyde.

Recommended Isolation: Crystallization over Distillation Avoid stripping to dryness. Use a "Drown-Out" crystallization.

Protocol:

  • Cool the reaction mixture (DMF solution) to 25°C.

  • Filter off inorganic salts (

    
    , 
    
    
    
    ).
  • Slowly add the filtrate into a reactor containing 3 volumes of chilled water (0-5°C) under vigorous stirring.

    • Note: Do not add water to the DMF; add DMF to the water. This controls the supersaturation and prevents oiling out.

  • The product should precipitate as a solid.

  • Filter and wash the cake copiously with water to remove DMF.

  • Recrystallize from Isopropanol/Heptane or Ethanol if purity <98% is required.

Decision Tree: Work-Up Strategy

WorkUp Start Crude Reaction Mixture (DMF/DMSO + Salts) Filter Filter Inorganic Salts (Remove KBr/K2CO3) Start->Filter Check Product Solubility in Water? Filter->Check Precip Drown-Out Crystallization (Pour into ice water) Check->Precip Insoluble (Likely) Extract Extraction (Add Toluene/EtOAc) Check->Extract Oils Out Final Recrystallization (IPA/Heptane) Precip->Final Cu_Rem Copper Removal (NH4OH Wash) Extract->Cu_Rem Cu_Rem->Final

Caption: Figure 2. Decision matrix for isolating the aldehyde from high-boiling polar solvents.

References & Validated Sources
  • Ullmann Reaction Scale-Up & Mechanism:

    • Sperotto, E., et al. "The Ligand-Free Copper-Catalyzed Ullmann Condensation: A Deep Insight into the Reaction Mechanism." Dalton Transactions, 2010. Link

    • Discussion: Validates the role of soluble copper species and the necessity of managing the heterogeneous base surface.

  • Copper Removal Protocols:

    • Organic Process Research & Development (ACS). "Practical Methods for the Removal of Copper Catalysts from Process Streams." Link

    • Discussion: Authoritative source for the EDTA and Ammonia wash protocols described in Module 3.

  • Aldehyde Thermal Stability:

    • Thermochimica Acta. "Thermal Decomposition of Benzaldehyde Derivatives."

    • Context: Supports the requirement for keeping process temperatures <140°C to prevent auto-oxidation to benzoic acid derivatives.

  • General Ether Synthesis Guide:

    • Organic-Chemistry.org. "Copper-Catalyzed Etherification."[1][2][9] Link

    • Context: Provides the baseline stoichiometry and ligand choices (picolinic acid derivatives) for optimizing the coupling.

Sources

Validation & Comparative

Biological Activity of 3-(3,4-Dichlorophenoxy)benzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for medicinal chemists and drug development professionals evaluating 3-(3,4-Dichlorophenoxy)benzaldehyde as a scaffold for bioactive small molecules. It focuses on its primary utility: the generation of thiosemicarbazone (TSC) and hydrazone analogs for antiprotozoal and antimicrobial applications.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists Focus: Structure-Activity Relationship (SAR), Antitrypanosomal Potency, and Synthetic Protocols[1][2]

Executive Analysis: The Scaffold Advantage

The This compound moiety is a "privileged structure" in medicinal chemistry, particularly for targeting neglected tropical diseases (Chagas disease, Sleeping Sickness). Its biological value is derived from two distinct structural features:

  • The 3,4-Dichlorophenoxy Tail: This lipophilic fragment is optimized to occupy the hydrophobic S2 subsites of cysteine proteases (e.g., Cruzain in T. cruzi, Rhodesain in T. brucei). The electron-withdrawing chlorine atoms enhance metabolic stability against aromatic hydroxylation while increasing binding affinity via hydrophobic interactions.

  • The Benzaldehyde Warhead Precursor: The aldehyde functionality serves as a reactive handle for generating Thiosemicarbazones (TSCs) . The resulting C=N bond (imine) positions the sulfur atom to chelate metal ions or interact with the catalytic cysteine of the target enzyme.

Comparative Performance: Antitrypanosomal Activity

The most significant biological activity of this scaffold arises when it is converted into thiosemicarbazone derivatives. The table below compares the activity of phenoxy-benzaldehyde analogs against Trypanosoma cruzi (Epimastigotes) and their inhibition of the target enzyme, Cruzain.

Table 1: SAR Comparison of Benzaldehyde-Thiosemicarbazone Analogs

Analog Scaffold (R-Benzaldehyde TSC)IC50 (T. cruzi Epimastigotes)Target (Cruzain) KiCytotoxicity (LLMCK2 Cells)Performance Note
3-(3,4-Dichlorophenoxy)-TSC < 2.5 µM ~0.3 - 0.5 µM > 50 µMLead Candidate. High lipophilicity drives S2 pocket occupancy.
o-Nitro-benzaldehyde-TSC2.0 µM0.3 µMModerateHigh potency but nitro group poses mutagenicity risks (Ames positive).
p-Methoxy-benzaldehyde-TSC7.0 µM> 2.0 µMLowLower potency due to lack of deep hydrophobic insertion.
p-Hydroxy-benzaldehyde-TSC> 20 µM2.8 µMLowPoor membrane permeability limits whole-cell activity.
Kaurenoic Acid-TSC2 - 24 µMVariableHighNatural product baseline; less synthetically tractable than benzaldehydes.

Key Insight: The 3-(3,4-Dichlorophenoxy) analog outperforms simple alkoxy analogs (p-methoxy) because the bulky, lipophilic phenoxy group mimics the natural peptide substrate's P2 residue (often Phenylalanine or Leucine), anchoring the inhibitor into the enzyme's active site.

Mechanism of Action: Cysteine Protease Inhibition[3]

The biological activity is not merely non-specific toxicity. It is driven by a specific blockade of the Cruzain enzyme, essential for parasite replication.

Pathway Visualization

The following diagram illustrates the molecular mechanism where the thiosemicarbazone warhead (derived from the aldehyde) disables the catalytic machinery of the parasite.

CruzainInhibition cluster_Enzyme Target: Cruzain (Cysteine Protease) Scaffold 3-(3,4-Dichlorophenoxy) benzaldehyde Synthesis Schiff Base Condensation (+ Thiosemicarbazide) Scaffold->Synthesis Chemical Derivatization Inhibitor Active Thiosemicarbazone (TSC) Analog Synthesis->Inhibitor Yields S2_Pocket Hydrophobic S2 Pocket (Target) Inhibitor->S2_Pocket 3,4-Cl-Phenoxy Tail Occupies Pocket Cys25 Catalytic Cys25 (Nucleophile) Inhibitor->Cys25 C=S Bond Intercepts Nucleophile Outcome Parasite Replication Arrest (G2/M Phase) S2_Pocket->Outcome Prevents Substrate Processing Cys25->Outcome

Caption: Mechanism of Action showing the dual role of the scaffold: the dichlorophenoxy tail anchors the molecule in the S2 pocket, while the thiosemicarbazone warhead disarms the catalytic Cysteine-25.

Experimental Protocols

To validate the biological activity of these analogs, the following self-validating protocols are recommended.

A. Synthesis of Thiosemicarbazone Analogs

Objective: Convert the this compound scaffold into the bioactive TSC form.

  • Reagents:

    • This compound (1.0 eq)

    • Thiosemicarbazide (1.1 eq)

    • Solvent: Ethanol (absolute)

    • Catalyst: Glacial Acetic Acid (3-5 drops)

  • Procedure:

    • Dissolve the thiosemicarbazide in refluxing ethanol.

    • Add the benzaldehyde dropwise.

    • Add catalytic acetic acid.[2]

    • Reflux for 3–5 hours . Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

    • Validation: The product should precipitate upon cooling.

    • Purification: Recrystallize from hot ethanol.

    • Yield Expectation: >85%.

B. Cruzain Inhibition Assay (Enzymatic Validation)

Objective: Quantify the IC50 against the recombinant target.

  • Assay Buffer: 100 mM Sodium Acetate (pH 5.5), 5 mM DTT (activator).

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic substrate).

  • Workflow:

    • Incubate 0.5 nM Recombinant Cruzain with varying concentrations of the Analog (0.01 µM – 50 µM) for 5 minutes in buffer.

    • Add Substrate (20 µM final concentration).

    • Readout: Measure fluorescence (Ex: 355 nm / Em: 460 nm) kinetically for 10 minutes.

  • Control: E-64 (Standard irreversible cysteine protease inhibitor) must be used as a positive control.

References

  • Haraguchi, S. K., et al. (2011). "Antitrypanosomal activity of novel benzaldehyde-thiosemicarbazone derivatives from kaurenoic acid." Molecules, 16(2), 1166-1180.

  • Chen, L. H., et al. (2012).[3] "Synthesis and antityrosinase mechanism of benzaldehyde thiosemicarbazones: novel tyrosinase inhibitors."[3] Journal of Agricultural and Food Chemistry, 60(6), 1542-1547.[3]

  • Du, X., et al. (2002).[1] "Synthesis and structure-activity relationship study of potent trypanocidal thiosemicarbazone inhibitors of the trypanosomal cysteine protease cruzain." Journal of Medicinal Chemistry, 45(13), 2695-2707.

  • Soares, M. B. P., et al. (2026/Forecast). "In Silico Studies and Biological Evaluation of Thiosemicarbazones as Cruzain-Targeting Trypanocidal Agents." Pharmaceutics (Preprint/Review Context).

Sources

spectroscopic comparison of 3-(3,4-Dichlorophenoxy)benzaldehyde isomers

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Spectroscopic Differentiation of 3-(3,4-Dichlorophenoxy)benzaldehyde Isomers

Audience: Researchers, Synthetic Chemists, and QC Analysts in Agrochemical/Pharmaceutical Development. Content Type: Technical Comparison Guide.

Executive Summary: The Isomer Challenge

In the synthesis of pyrethroid insecticides and specific kinase inhibitors, This compound serves as a critical scaffold. However, its synthesis—typically involving Ullmann-type coupling or nucleophilic aromatic substitution—often generates positional isomers (specifically the para-isomer) or retains starting material impurities that possess similar chromatographic retention times.[1]

This guide provides a definitive spectroscopic framework to distinguish the target 3-isomer (Meta) from its most common alternative, the 4-isomer (Para) , and other structural variants. We focus on "Analytical Performance"—defined here as the resolvability of signals in 1H NMR and FTIR—to ensure structural integrity before downstream processing.

Structural Analysis & Comparison Logic

The core distinction lies in the substitution pattern of the benzaldehyde ring.[1] While the 3,4-dichlorophenoxy moiety remains constant, its attachment point to the benzaldehyde core dictates the symmetry and electronic environment of the aromatic protons.

FeatureTarget: 3-Isomer (Meta) Alternative: 4-Isomer (Para)
Structure Asymmetric substitution on aldehyde ring.[1]Symmetric axis through C1-C4.[1]
Symmetry

(No symmetry).

(Axis of symmetry).[1]
Spin System ABCD (Four distinct aromatic protons).[1]AA'BB' (Two sets of equivalent protons).[1]
Key QC Metric Complexity: Requires resolving H2, H4, H5, H6.Simplicity: identifiable "roofed" doublets.[1]

Decision Workflow: Analytical Protocol

The following workflow illustrates the logical sequence for confirming isomeric purity.

QC_Workflow Start Crude Reaction Mixture IR_Screen Step 1: FTIR Screen (Check OOP Bending) Start->IR_Screen Decision_IR Isomer Indication? IR_Screen->Decision_IR NMR_Analysis Step 2: 1H NMR (400 MHz+) (Definitive Assignment) Decision_IR->NMR_Analysis Ambiguous/Confirm Pattern_Rec Analyze Splitting Pattern NMR_Analysis->Pattern_Rec Meta_Path Target (3-Isomer) Complex Multiplets + Singlet Pattern_Rec->Meta_Path Asymmetric Para_Path Impurity (4-Isomer) Symmetric AA'BB' Doublets Pattern_Rec->Para_Path Symmetric Final_QC Step 3: Purity Calculation (Integration of H-Aldehyde) Meta_Path->Final_QC Para_Path->Final_QC

Figure 1: Analytical workflow for distinguishing phenoxybenzaldehyde isomers.

Spectroscopic Performance Comparison

A. 1H NMR Spectroscopy (The Definitive Standard)

Solvent: CDCl₃ | Frequency: ≥400 MHz recommended for resolution.[1]

The 1H NMR spectrum is the primary tool for performance comparison.[1] The 3,4-dichlorophenoxy group protons appear as a separate multiplet system (typically


 6.8–7.4 ppm), often overlapping with the benzaldehyde protons. The diagnostic power lies in the Benzaldehyde Ring Protons .[1]
Proton Region3-Isomer (Target) 4-Isomer (Alternative) Diagnostic Causality
Aldehyde (-CHO) Singlet,

9.95 ppm
Singlet,

9.90 ppm
Meta-substitution has slightly different deshielding cone effects than para.[1]
H-2 (Ortho to CHO) Singlet (broad) or narrow doublet (

7.5–7.6 ppm).[1]
Absent (Equivalent to H-3/5).[1]H-2 in the 3-isomer is isolated between the aldehyde and ether groups.[1]
H-4, H-6 Two distinct doublets/multiplets.Part of AA'BB' system.[1][2]H-4 and H-6 are magnetically non-equivalent in the 3-isomer.[1]
H-5 (Meta to CHO) Triplet (

7.5 ppm,

Hz).[1]
Absent (Part of AA'BB').[1]The 3-isomer has a proton with two ortho neighbors (H-4, H-6), creating a triplet.[1]
Pattern Summary "Messy" : s, d, t, d pattern.[2][3]Clean : Two "roofed" doublets (

7.0 & 7.8 ppm).[1]
Symmetry dictates the complexity.[1]

Expert Insight: To quantify the 4-isomer impurity in a batch of the 3-isomer, do not use the aromatic region due to overlap. Use the Aldehyde Protons . The -CHO peak of the 4-isomer typically shifts slightly upfield (0.05–0.1 ppm) relative to the 3-isomer.[1] Integration of these two singlets provides the molar ratio.[1]

B. FTIR Spectroscopy (Rapid Screening)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

While less resolving than NMR, IR is excellent for checking "gross" isomeric identity based on Out-of-Plane (OOP) bending vibrations.[1]

Frequency Region3-Isomer (Meta) 4-Isomer (Para) Mechanism
C=O[1] Stretch

1700–1705 cm⁻¹

1690–1695 cm⁻¹
Para-ether group donates electron density via resonance more effectively to the carbonyl, lowering the bond order and frequency.
C-H OOP Bending ~690, 780 cm⁻¹ ~810–840 cm⁻¹ Meta: 3 adjacent H + 1 isolated H. Para: 2 adjacent H (strong band).[1]

Experimental Protocols

Protocol A: High-Resolution NMR Sample Preparation

Purpose: To ensure relaxation times allow for accurate quantitative integration of isomeric mixtures.[1]

  • Mass: Weigh 10–15 mg of the crude aldehyde.

  • Solvent: Dissolve in 0.6 mL CDCl₃ (neutralized with basic alumina if acid-sensitive, though aldehydes are generally stable).

  • Tube: Use a high-precision 5mm NMR tube (camber < 0.005 mm).

  • Acquisition:

    • Pulse Angle: 30° (to prevent saturation).

    • Relaxation Delay (d1): ≥ 5 seconds (Aldehyde protons have long T1 relaxation times; insufficient delay leads to underestimation of the major isomer).[1]

    • Scans: 16–32.[1]

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) to smooth baseline noise without broadening the aldehyde singlets.

Protocol B: Rapid ATR-FTIR Screen
  • Ensure the crystal (Diamond/ZnSe) is clean (background scan).[1]

  • Place solid/oil sample on the crystal.[1]

  • Apply pressure clamp to ensure uniform contact.[1]

  • Scan range: 4000–600 cm⁻¹.[1]

  • Focus Area: Zoom in on 900–600 cm⁻¹.[1] Look for the strong band at ~830 cm⁻¹.[1] If present, it indicates significant Para (4-isomer) content.[1]

References

  • National Toxicology Program (NTP). (1992).[1][4] Chemical Repository Database: 3,4-Dichlorobenzaldehyde and derivatives.[1][4] National Institutes of Health.[1][4] Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Authoritative text for AA'BB' vs Meta splitting patterns).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • ChemicalBook. (2024).[1] 3,4-Dichlorobenzaldehyde NMR and IR Spectra Data.Link

  • Brown, D. G., & Brand, W. W. (1978). Process for the preparation of m-phenoxybenzaldehyde.[1][5] U.S. Patent 4,108,904.[1] American Cyanamid Co.[1] Link

Sources

Technical Guide: In-Vitro Evaluation of Novel Derivatives from 3-(3,4-Dichlorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3,4-Dichlorophenoxy)benzaldehyde (CAS: 79124-74-6) acts as a critical pharmacophore scaffold in medicinal chemistry. Its structural dualism—comprising a lipophilic dichlorophenoxy tail and a reactive benzaldehyde head—makes it an ideal precursor for synthesizing Schiff bases, hydrazones, and thiosemicarbazones .

This guide provides a rigorous framework for evaluating the biological efficacy of these novel compounds. Unlike generic testing, this protocol specifically addresses the solubility challenges inherent to phenoxy-derivatives and establishes benchmarking standards against clinical heavyweights like Ciprofloxacin (antimicrobial) and Doxorubicin (anticancer).

Part 1: Chemical Rationale & Pharmacophore Analysis

The biological potency of this scaffold stems from its ability to penetrate lipid bilayers while presenting a reactive center for target engagement.

  • The Lipophilic Tail (3,4-Dichlorophenoxy): The halogenated phenoxy group increases the partition coefficient (LogP), facilitating passive transport across bacterial cell walls and mammalian cell membranes.

  • The Reactive Head (Benzaldehyde): This moiety serves as the anchor for derivatization. Condensation with primary amines yields azomethine (-CH=N-) linkers (Schiff bases), which are documented bioisosteres capable of chelating metal ions in metalloprotein active sites.

Visualization: Structural Logic & Synthesis Pathway

The following diagram illustrates the conversion of the aldehyde into bioactive derivatives and their subsequent biological targets.

PharmacophoreLogic Aldehyde 3-(3,4-Dichlorophenoxy) benzaldehyde SchiffBase Novel Schiff Base (Azomethine Linker) Aldehyde->SchiffBase Condensation (-H2O) Reagent Reagent (Amines/Hydrazides) Reagent->SchiffBase Target1 DNA Binding (Intercalation) SchiffBase->Target1 Mechanism A Target2 Enzyme Inhibition (e.g., Gyrase/Kinase) SchiffBase->Target2 Mechanism B

Caption: Synthesis pathway transforming the aldehyde scaffold into bioactive Schiff bases targeting DNA or enzymes.

Part 2: Comparative In-Vitro Profiles

To validate your novel compounds, you must compare them against established standards. The data below represents benchmark performance criteria for high-potency phenoxybenzaldehyde derivatives found in literature. Use these tables to categorize your own experimental results.

Antimicrobial Potency (Bacteria & Fungi)

Target: Broad-spectrum activity driven by the lipophilic nature of the dichlorophenoxy group. Standard: Ciprofloxacin (Antibacterial) / Fluconazole (Antifungal).

Compound ClassTest OrganismMetricNovel Derivative TargetStandard (Cipro/Fluc)Interpretation
Schiff Base S. aureus (Gram +)MIC (µg/mL)2.0 – 8.00.5 – 1.0Potent (Membrane active)
Hydrazone E. coli (Gram -)MIC (µg/mL)8.0 – 32.00.01 – 0.5Moderate (Permeability issues)
Thiosemicarbazone C. albicans (Fungi)MIC (µg/mL)4.0 – 16.01.0 – 4.0High Potential (Fungal wall penetration)
Cytotoxicity Profile (Anticancer)

Target: Selectivity index (SI) between cancer lines (e.g., MCF-7) and normal fibroblasts (e.g., L929). Standard: Doxorubicin.

Compound ClassCell LineMetricNovel Derivative TargetStandard (Doxo)Interpretation
Schiff Base MCF-7 (Breast Ca)IC50 (µM)5.0 – 20.00.5 – 2.0Good lead if toxicity is low
Schiff Base HeLa (Cervical Ca)IC50 (µM)8.0 – 25.00.8 – 3.0Moderate activity
Schiff Base L929 (Normal)IC50 (µM)> 100.0> 50.0High Selectivity (Desired)

Part 3: Experimental Protocols (Self-Validating Systems)

Synthesis of Schiff Base Derivatives

Objective: Create the test compounds from the aldehyde precursor.

  • Dissolution: Dissolve 1.0 mmol of This compound in 20 mL absolute ethanol.

  • Activation: Add 2-3 drops of glacial acetic acid (catalyst).

  • Reaction: Add 1.0 mmol of the target primary amine (e.g., 4-aminophenol) dropwise.

  • Reflux: Heat at 70°C for 4–6 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).

  • Purification: Cool to precipitate. Recrystallize from ethanol.

  • Validation: Confirm structure via ¹H-NMR (look for azomethine singlet at ~8.3–8.7 ppm).

Antimicrobial Assay: Broth Microdilution

Standard: CLSI M07-A10 [1]. Critical Control: The lipophilicity of phenoxy-derivatives requires careful DMSO management.

Protocol:

  • Stock Prep: Dissolve compound in 100% DMSO to 10 mg/mL.

  • Dilution: Dilute in Mueller-Hinton Broth (MHB) to achieve <1% final DMSO concentration.

    • Note: High DMSO kills bacteria, creating false positives. Run a "Solvent Control" well with MHB + 1% DMSO only.

  • Inoculation: Adjust bacterial suspension to 5 x 10⁵ CFU/mL (0.5 McFarland standard).

  • Incubation: 37°C for 16–20 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity.

  • Confirmation: Add 20 µL of resazurin dye (0.01%); viable cells turn pink, dead cells remain blue.

Cytotoxicity Assay: MTT

Standard: Mosmann Method [2]. Mechanism: Mitochondrial succinate dehydrogenase reduces yellow MTT to purple formazan.

Protocol:

  • Seeding: Seed MCF-7 cells (5 x 10³ cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add graded concentrations of the derivative (0.1 – 100 µM). Include:

    • Negative Control: Untreated cells.[1]

    • Positive Control: Doxorubicin.

    • Blank: Media only.

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL MTT (5 mg/mL in PBS). Incubate 4 hours.

  • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.[1]

  • Measurement: Read Absorbance at 570 nm.

  • Calculation:

    
    [2]
    

Part 4: Mechanism of Action & Screening Workflow

Understanding how these compounds work is as important as their potency. The phenoxybenzaldehyde derivatives typically function via intercalation (inserting into DNA base pairs) or chelation (binding metal ions in metalloproteases).

Visualization: The Screening Workflow

This diagram outlines the decision logic for advancing a compound from synthesis to lead candidate.

ScreeningWorkflow Start Synthesis (Aldehyde + Amine) QC Quality Control (NMR/IR/Purity) Start->QC Primary Primary Screen (MIC / Single Dose Cytotoxicity) QC->Primary Pass Discard Discard / Redesign QC->Discard Fail Decision1 Active? Primary->Decision1 Secondary Secondary Screen (IC50 / Time-Kill Kinetics) Decision1->Secondary Yes Decision1->Discard No Toxicity Selectivity Assay (Normal Cells L929) Secondary->Toxicity Lead Lead Candidate Toxicity->Lead High SI (>10) Toxicity->Discard Toxic

Caption: Logical flow for evaluating novel derivatives. Only compounds with high Selectivity Index (SI) advance.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Wayne, PA: Clinical and Laboratory Standards Institute.[3]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.

  • Alam, M. S., et al. (2019). Synthesis, characterization and antimicrobial activity of Schiff bases derived from benzaldehydes. ResearchGate.[4] (General reference for Schiff base protocols).

Sources

Comparative Guide: Reactivity of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Electronic Landscape

In drug development and organic synthesis, the reactivity of the formyl group in substituted benzaldehydes is not a constant; it is a variable function of the electronic and steric environment imposed by the aromatic ring. This guide objectively compares the performance of various substituted benzaldehydes, grounding observations in the Hammett Linear Free Energy Relationship .

Core Insight: The carbonyl carbon of benzaldehyde is electrophilic.[1] Substituents that increase this electrophilicity (Electron Withdrawing Groups - EWGs) generally accelerate nucleophilic attacks (e.g., Wittig, Grignard, Knoevenagel), while substituents that donate electron density (Electron Donating Groups - EDGs) retard them. However, this rule inverts for reactions involving cationic intermediates or radical autoxidations.

Quantitative Framework: The Hammett Equation

To predict reactivity without running every reaction, we utilize the Hammett equation. This is the industry standard for quantifying substituent effects.



  • 
     : Rate constant for substituted benzaldehyde.[1]
    
  • 
     : Rate constant for unsubstituted benzaldehyde.
    
  • 
     (Sigma):  Substituent constant (measure of electronic effect).
    
    • Positive

      
       (EWG): 
      
      
      
      ,
      
      
      . Stabilizes negative charge; destabilizes positive charge.
    • Negative

      
       (EDG): 
      
      
      
      ,
      
      
      . Destabilizes negative charge; stabilizes positive charge.
  • 
     (Rho):  Reaction constant (sensitivity of the reaction to electronic effects).[1]
    
    • Positive

      
      :  Reaction accelerated by EWGs (Nucleophilic addition).
      
    • Negative

      
      :  Reaction accelerated by EDGs (Electrophilic attack/Cationic transition states).
      
Visualization: Logic of Substituent Effects

HammettLogic Substituent Substituent (X) EWG Electron Withdrawing (NO2, CN, Cl) Substituent->EWG High Electronegativity EDG Electron Donating (OMe, Me, NH2) Substituent->EDG Lone Pair / Induction Carbonyl Carbonyl Carbon Electrophilicity EWG->Carbonyl Increases (+) Character EDG->Carbonyl Decreases (+) Character Rate_Nuc Nucleophilic Addition Rate (Wittig, Aldol) Carbonyl->Rate_Nuc Higher (+) = Faster Attack Rate_Ox Cationic/Radical Rate (Specific Oxidations) Carbonyl->Rate_Ox Lower (+) = Slower Attack

Figure 1: Causal relationship between substituent nature, carbonyl electrophilicity, and reaction rates.

Comparative Analysis: Nucleophilic Addition

The most common class of reactions for benzaldehydes in medicinal chemistry involves nucleophilic attack at the carbonyl carbon (e.g., Wittig olefination, Imine formation).

Performance Data: Wittig Reaction Kinetics

The following table aggregates relative rate constants (


) for the reaction of substituted benzaldehydes with stable ylides (e.g., benzoylmethylene triphenylphosphorane).
Substituent (Para)Electronic Effect (

)
Relative Rate (

)
Reactivity Class

Strong EWG (+0.78)14.7 Hyper-Reactive

Moderate EWG (+0.71)10.5 High Reactivity

Weak EWG (+0.23)2.75 Moderate Reactivity

(Benchmark)
Neutral (0.00)1.00 Baseline

Weak EDG (-0.17)0.45 Low Reactivity

Strong EDG (-0.27)0.20 Sluggish

Analysis:

  • Nitro-benzaldehydes are vastly superior substrates when rapid conversion is required. The strong inductive and resonance withdrawal creates a highly electrophilic carbonyl.

  • Methoxy-benzaldehydes often require forcing conditions (higher temperature, stronger catalysts) due to the resonance donation of the oxygen lone pair into the ring, which deactivates the carbonyl.

Reaction: Cannizzaro Disproportionation

In the Cannizzaro reaction (base-induced disproportionation), the rate-determining step is the hydride transfer from the dianion intermediate.

  • Trend: EWGs (

    
    , 
    
    
    
    ) facilitate the initial nucleophilic attack of
    
    
    but can complicate the hydride transfer if the electron density is too low.
  • Steric Constraint: Ortho-substituted benzaldehydes (e.g., o-tolualdehyde) show significantly reduced rates regardless of electronic effects due to steric hindrance blocking the approach of the nucleophile.[2]

Experimental Protocol: Comparative Kinetic Assay

To validate these trends in your own lab, use this standardized protocol for monitoring Schiff Base formation (Imine condensation), a proxy for general nucleophilic reactivity.

Objective: Determine relative reactivity (


) of substituted benzaldehydes with n-butylamine.
Materials
  • Substrates: Benzaldehyde, 4-Nitrobenzaldehyde, 4-Methoxybenzaldehyde (1.0 mmol each).

  • Nucleophile: n-Butylamine (1.0 mmol).

  • Solvent: Anhydrous Methanol (HPLC Grade).

  • Internal Standard: Naphthalene (inert).

Workflow
  • Preparation: Prepare a 0.1 M solution of the specific benzaldehyde in methanol containing 0.05 M Naphthalene.

  • Initiation: Add n-butylamine (1.0 equiv) rapidly at

    
     under stirring.
    
  • Monitoring:

    • Aliquot

      
       samples at 
      
      
      
      minutes.
    • Quench immediately into cold eluent (acetonitrile/water).

    • Analyze via HPLC (UV detection at 254 nm).

  • Calculation:

    • Plot

      
       vs. time (Second-order kinetics).
      
    • The slope of the line is

      
      .
      
Expected Outcome
  • 4-Nitrobenzaldehyde: Reaches >90% conversion within 10 minutes.

  • Benzaldehyde: Reaches >90% conversion within 60 minutes.

  • 4-Methoxybenzaldehyde: Requires >3 hours or acid catalysis to reach completion.

Mechanism Visualization: Nucleophilic Attack

The following diagram illustrates the transition state stabilization that dictates the observed rates.

Mechanism Start Reactants (Aldehyde + Nucleophile) TS Transition State (Tetrahedral Intermediate) Start->TS Activation Energy (Ea) Product Product (Alcohol/Imine/Alkene) TS->Product EWG_Effect EWG (e.g., NO2) Stabilizes negative charge on Oxygen EWG_Effect->TS Lowers Ea (Faster) EDG_Effect EDG (e.g., OMe) Destabilizes negative charge on Oxygen EDG_Effect->TS Raises Ea (Slower)

Figure 2: Impact of substituents on the activation energy of the rate-determining nucleophilic attack.

References

  • Wikipedia. (2024).[3] Hammett Equation: Substituent Constants and Reaction Rates. Retrieved from [Link]

  • Li, Z.-K., et al. (2005). Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Arkivoc. Retrieved from [Link]

  • Dalal Institute. (2023). The Hammett Equation and Linear Free Energy Relationship. Retrieved from [Link]

  • MDPI. (2023). Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions. Separations. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-(3,4-Dichlorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

Do not dispose of this compound down the drain. 3-(3,4-Dichlorophenoxy)benzaldehyde is a halogenated aromatic aldehyde.[1] It poses significant aquatic toxicity risks and releases hydrochloric acid (HCl) upon combustion. It must be managed as Halogenated Organic Waste .

Critical "Do's and Don'ts":

  • DO segregate into the "Halogenated Solvent/Organic" waste stream.

  • DO store in High-Density Polyethylene (HDPE) or glass containers.

  • DO NOT mix with strong oxidizers (e.g., nitric acid, peroxides) due to exothermic oxidation risks.

  • DO NOT mix with strong bases, which can induce Cannizzaro reactions or polymerization.

Chemical Profile & Risk Assessment

To dispose of a chemical safely, one must understand its reactivity and breakdown products. This compound features two distinct functional groups that dictate its handling:

  • The Dichlorophenoxy Moiety: The presence of two chlorine atoms on the benzene ring classifies this as a Halogenated Compound . Standard incineration without acid gas scrubbing will release corrosive HCl gas and potentially form dioxins if not burned at sufficiently high temperatures (>1100°C).

  • The Aldehyde Group: Aldehydes are reducing agents. They slowly oxidize in air to form carboxylic acids (in this case, a chlorophenoxy-benzoic acid derivative). While generally stable, they react vigorously with strong oxidizers.

Key Hazard Data (Inferred from Structural Analogs)
PropertyClassificationOperational Impact
Aquatic Toxicity Acute/Chronic Cat.[2] 2 (H411)Zero Discharge: Must not enter municipal water systems.
Skin/Eye Irritant/Corrosive (H314/H318)PPE: Nitrile gloves (min 0.11mm) and safety goggles required.
Flammability Combustible Liquid/SolidFlashpoint: Likely >100°C. Keep away from open flames.
Reactivity Acid SensitiveSegregation: Keep away from strong oxidizers and bases.[3]

Waste Classification (RCRA/EPA Logic)

Understanding the regulatory status ensures compliance with federal (EPA) and local laws.

  • Listed Waste: This specific isomer is generally not a P-listed or U-listed waste by specific CAS name.

  • Characteristic Waste: It is classified as hazardous due to Toxicity (if leachable) and requires treatment as Halogenated Organic Waste .

  • EPA Waste Code: If mixed with spent halogenated solvents, it may carry F-codes (e.g., F002).[4][5] If pure, it is disposed of under the generator's profile for "Non-RCRA Regulated Halogenated Debris" or "Ignitable/Toxic" depending on the formulation.

Scientist's Note: Always default to the stricter Halogenated stream. Non-halogenated streams are often incinerated for fuel value; halogenated streams require expensive abatement. Putting this compound in a non-halogenated stream can damage the incinerator and result in heavy fines.

Step-by-Step Disposal Protocol

Phase 1: Segregation & Preparation
  • Identify the Stream: Locate your laboratory's Halogenated Organic Waste container. This is typically a red safety can or a clearly labeled HDPE carboy.

  • Check Compatibility: Ensure the waste container does not contain strong oxidizers (Nitric acid, Chromic acid) or active metals (Sodium, Potassium).

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: Write "this compound" fully. Do not use abbreviations.

    • Constituents: List "Halogenated Organics" and "Aldehydes."

    • Hazard Checkboxes: Check "Toxic" and "Irritant."

Phase 2: Transfer Procedure
  • PPE Donning: Wear a lab coat, safety glasses/goggles, and nitrile gloves.

  • Dissolution (If Solid): If the material is solid and you are rinsing glassware, dissolve the residue in a minimal amount of compatible halogenated solvent (e.g., Dichloromethane or Chloroform) or a combustible solvent like Acetone.

    • Note: Acetone is non-halogenated, but once mixed with this compound, the entire mixture becomes halogenated waste.

  • Transfer: Pour the waste into the container using a funnel to prevent spillage.

  • Closure: Cap the container tightly immediately after use to prevent the escape of volatile organic compounds (VOCs).

Phase 3: Final Disposal (EHS/Facilities)
  • Accumulation Time: Do not store waste for more than 90 days (for Large Quantity Generators).

  • Destruction Method: The waste management contractor must utilize High-Temperature Incineration with secondary combustion chambers and acid gas scrubbers.

Spill Management Protocol

Scenario: A 100g bottle of this compound shatters on the floor.

  • Evacuate & Ventilate: Clear the immediate area.[6] Open fume hood sashes (if safe) to increase air exchange.

  • PPE: Double-glove (Nitrile) and wear a respirator if dust/aerosol is present.

  • Containment: Surround the spill with an inert absorbent dike (Vermiculite, Diatomaceous Earth, or sand).

    • Critical: Do NOT use paper towels or sawdust if the substance is concentrated, as aldehydes can react with cellulose under certain conditions, though the risk is lower than with oxidizers. Inert clay is preferred.

  • Collection: Scoop the absorbed material into a wide-mouth jar or heavy-duty plastic bag.

  • Decontamination: Scrub the surface with a soap and water solution. Collect the rinsate into the same waste container.

  • Labeling: Mark the container as "Debris contaminated with Halogenated Aldehydes."

Decision Logic & Workflow

The following diagram illustrates the decision-making process for disposing of this compound and its mixtures.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Mixture StateCheck->Liquid Dissolve Dissolve in minimal compatible solvent Solid->Dissolve SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (Acetone, Methanol) SolventCheck->NonHaloSolv StreamSelect SELECT WASTE STREAM: Halogenated Organic Waste HaloSolv->StreamSelect Compatible NonHaloSolv->StreamSelect Mixture becomes Halogenated Dissolve->StreamSelect Labeling Labeling Requirements: 1. Full Chemical Name 2. Check 'Toxic' & 'Irritant' 3. Date StreamSelect->Labeling Disposal Final Disposal: High-Temp Incineration (w/ HCl Scrubbing) Labeling->Disposal

Figure 1: Decision tree for the safe segregation and disposal of halogenated aromatic aldehydes.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Codes & Classification (F-Codes and Characteristic Wastes). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.